1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCHXMDSFPOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381345 | |
| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19276-03-0 | |
| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19276-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the N-benzylation of imidazole, followed by a chloromethylation reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Imidazole | C₃H₄N₂ | 68.08 | 89-91 | 256 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | -43 | 179 |
| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | 68-71[1] | 310[1] |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 120-170 (decomposes) | N/A |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |
| This compound | C₁₀H₁₁Cl₂N₂ | 246.12 | N/A | N/A |
Experimental Protocols
This synthesis is divided into two primary experimental stages:
Step 1: Synthesis of 1-Benzyl-1H-imidazole
This procedure is adapted from established methods of N-alkylation of imidazoles.[2][3]
Materials:
-
Imidazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl chloride (1.05 eq)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
To this suspension, add imidazole (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-1H-imidazole.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Synthesis of this compound
This step involves the hydroxymethylation of 1-benzyl-1H-imidazole followed by chlorination with thionyl chloride.
Materials:
-
1-Benzyl-1H-imidazole (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
To a solution of 1-benzyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., acetic acid, as in analogous reactions), add paraformaldehyde (1.5 eq).[2]
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 1-benzyl-2-(hydroxymethyl)-1H-imidazole.
-
Dissolve the crude 1-benzyl-2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (2.0 eq) dropwise. The addition is exothermic and will generate HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product, this compound, may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization of the hydrochloride salt.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis process.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0). The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a benzyl-substituted imidazole ring with a chloromethyl group at the 2-position, presented as a hydrochloride salt.[1]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 19276-03-0 | [1] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 243.13 g/mol | [1] |
| Melting Point | 186 °C | [2][3] |
| Boiling Point | 333.4 °C at 760 mmHg | [3] |
| Flash Point | 155.5 °C | [3] |
| Appearance | White to light yellow crystalline powder (based on similar compounds) | [N/A] |
| Solubility | Soluble in water and alcohol solvents; slightly soluble in ether (inferred from similar compounds) | [N/A] |
Note: Some data, such as appearance and solubility, are inferred from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.
Synthesis and Experimental Protocols
A general experimental protocol is outlined below:
Step 1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
-
Reaction Setup: To a solution of 2-(hydroxymethyl)-1H-imidazole in a suitable aprotic solvent (e.g., anhydrous Dimethylformamide - DMF), an equimolar amount of a strong base (e.g., sodium hydride) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Deprotonation: The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the imidazole nitrogen.
-
Benzylation: An equimolar amount of benzyl chloride is added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-benzyl-2-(hydroxymethyl)-1H-imidazole.
Step 2: Synthesis of this compound
-
Chlorination: The purified 1-benzyl-2-(hydroxymethyl)-1H-imidazole is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to 0 °C. A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent and excess reagent are removed under reduced pressure.
-
Salt Formation: The resulting crude 1-benzyl-2-(chloromethyl)-1H-imidazole is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Isolation: The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectral Data (Predicted and Representative)
Specific, experimentally obtained spectra for this compound are not available in the public domain. The following information is based on predictions and data from structurally related compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.5 ppm), the methylene protons of the benzyl group (~5.4 ppm), the chloromethyl protons (~4.8 ppm), and the imidazole ring protons. The exact chemical shifts will be influenced by the solvent and the hydrochloride salt form.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the imidazole ring, the benzyl group (aromatic and methylene carbons), and the chloromethyl group.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic and aliphatic groups.
-
C=N and C=C stretching vibrations of the imidazole and benzene rings.
-
C-N stretching vibrations.
-
C-Cl stretching vibration.
3.3. Mass Spectrometry (MS)
The mass spectrum of the free base, 1-benzyl-2-(chloromethyl)-1H-imidazole, would be expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the chloromethyl group, the benzyl group, and other characteristic fragments.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
4.1. Antifungal Activity
Many imidazole-containing compounds exhibit potent antifungal properties. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
4.2. Anticancer Activity
Certain substituted imidazole derivatives have demonstrated promising anticancer activities.[6] The proposed mechanisms of action are diverse and can include:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases.
-
Disruption of Microtubule Polymerization: Similar to some established anticancer drugs, imidazole derivatives can interfere with the cell cycle by disrupting microtubule dynamics.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Plausible anticancer mechanisms of imidazole derivatives.
Conclusion
This compound is a compound of interest for further investigation, particularly in the areas of antifungal and anticancer drug discovery. This guide provides a summary of its known physicochemical properties and a framework for its synthesis and potential biological activities based on the current understanding of related imidazole derivatives. Further experimental work is required to fully characterize this compound and elucidate its specific biological functions and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride | 655235-85-1 | Benchchem [benchchem.com]
In-depth Technical Guide: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, structure, relevant chemical data, and insights into its synthesis and potential biological applications.
Chemical Identity and Structure
CAS Number: 19276-03-0[1]
Molecular Formula: C₁₁H₁₂Cl₂N₂[1]
Molecular Weight: 243.13 g/mol [1]
Structure:
The chemical structure of this compound consists of an imidazole ring substituted with a benzyl group at the N1 position and a chloromethyl group at the C2 position. The molecule is supplied as a hydrochloride salt.
Figure 1. Chemical structure of 1-benzyl-2-(chloromethyl)-1H-imidazole. The hydrochloride salt form is the subject of this guide.
Physicochemical and Spectroscopic Data
| Property | Data | Reference Compound/Note |
| Physical State | Solid | Expected based on related imidazole hydrochlorides. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | Expected for a hydrochloride salt. |
| ¹H NMR | Expected shifts (ppm) in DMSO-d₆: | Based on analysis of similar structures like 1-benzyl-2-(chloromethyl)-1H-benzoimidazole. Actual shifts may vary. |
| ~5.5 (s, 2H, benzylic CH₂) | ||
| ~4.8 (s, 2H, CH₂-Cl) | ||
| ~7.3-7.5 (m, 5H, aromatic H) | ||
| ~7.1-7.2 (m, 2H, imidazole H) | ||
| ¹³C NMR | Expected shifts (ppm) in DMSO-d₆: | Based on analysis of similar structures. |
| ~145 (imidazole C2) | ||
| ~136 (aromatic C) | ||
| ~127-129 (aromatic and imidazole C) | ||
| ~50 (benzylic CH₂) | ||
| ~35 (CH₂-Cl) | ||
| IR (Infrared) | Expected peaks (cm⁻¹): | General expected absorbances for the functional groups present. |
| ~3100-3000 (aromatic C-H stretch) | ||
| ~2900-2800 (aliphatic C-H stretch) | ||
| ~1600, 1495, 1450 (aromatic C=C stretch) | ||
| ~750-700 (C-Cl stretch) | ||
| Mass Spectrometry | Expected m/z: | For the free base C₁₁H₁₁ClN₂. |
| [M]+ ≈ 206.06 | ||
| [M+H]+ ≈ 207.07 |
Synthesis and Experimental Protocols
General Synthesis Protocol for 1-Benzyl-2-(chloromethyl)-1H-benzoimidazole (Adaptable for Imidazole Analogue)
This procedure involves the condensation of N-benzyl-o-phenylenediamine with chloroacetic acid.
Materials:
-
N-benzyl-o-phenylenediamine
-
Chloroacetic acid
-
4 N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
A mixture of N-benzyl-o-phenylenediamine (1 equivalent) and chloroacetic acid (3 equivalents) is refluxed in 4 N HCl for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The pH of the mixture is adjusted to 7 with ammonium hydroxide solution, which should result in the precipitation of the crude product.
-
The crude product is collected and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Note: For the synthesis of this compound, the starting material would be N-benzyl-1,2-diaminoethane.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.
Role as a Precursor in the Synthesis of Biologically Active Molecules
This compound serves as a key intermediate for the synthesis of more complex molecules. The chloromethyl group is a reactive handle that allows for nucleophilic substitution, enabling the introduction of various functional groups.
A notable application is in the synthesis of copper ionophores. A study on calix[2]arene-based copper ionophores utilized a benzylimidazole analogue for the synthesis of compounds with potent anticancer activity. These compounds were shown to transport Cu(I) ions across cell membranes, disrupting copper homeostasis and leading to cancer cell death.
Experimental Data from a Study on a Benzylimidazole Analogue:
| Compound Class | Cell Line | IC₅₀ (µM) | Biological Effect |
| Calix[2]arene with benzylimidazole moieties | HepG2/C3A | 3 - 5 | Inhibition of cell growth and survival[3] |
Potential as Farnesyltransferase Inhibitors
Derivatives of 1-benzyl-1H-imidazole have been investigated as farnesyltransferase inhibitors (FTIs), a class of experimental cancer drugs. Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.
TGR5 Agonists for Metabolic Diseases
Recent research has explored 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Signaling Pathway of TGR5 Agonism:
Caption: Proposed signaling pathway for TGR5 agonism by 1-benzyl-1H-imidazole derivatives.
Conclusion
This compound is a valuable building block in the synthesis of novel therapeutic agents. Its versatile reactivity, coupled with the proven biological significance of the imidazole scaffold, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of its derivatives is likely to yield new candidates for the treatment of a range of diseases, from cancer to metabolic disorders. This guide provides a foundational understanding to support such research endeavors.
References
Unraveling the Multifaceted Mechanism of Action of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a heterocyclic compound belonging to the imidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, in-depth research on this specific molecule is limited, extensive studies on structurally related imidazole and benzimidazole derivatives have illuminated several potential mechanisms of action. This technical guide synthesizes the available evidence to propose the primary and subsidiary pathways through which this compound may exert its biological effects, including antifungal, anticancer, and specific enzyme/receptor modulatory activities. This document aims to provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this and similar compounds.
Introduction
The imidazole ring is a fundamental component of many biologically active molecules, both natural and synthetic. Its ability to participate in various non-covalent interactions and act as a versatile synthetic intermediate has led to the development of numerous drugs with a wide range of applications. This compound, with its reactive chloromethyl group and benzyl substitution, presents a unique chemical architecture that suggests multiple potential biological targets. This guide will explore the probable mechanisms of action based on the established activities of analogous compounds.
Potential Mechanisms of Action
Based on the current body of scientific literature on related imidazole derivatives, the mechanism of action of this compound can be postulated to involve several key pathways.
Antifungal Activity
A prominent and well-documented activity of imidazole-based compounds is their antifungal efficacy. Structurally similar compounds, such as 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, have demonstrated potent antifungal properties. The primary mechanism for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Proposed Antifungal Signaling Pathway
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Anticancer Activity
Recent research has highlighted the potential of imidazole derivatives in oncology. The mechanism is likely multifactorial, involving the disruption of metal homeostasis and the inhibition of key signaling pathways.
The benzylimidazole moiety is a key component in the synthesis of novel copper ionophores. These molecules can bind and transport copper ions across cellular membranes, disrupting the tightly regulated intracellular copper balance. This disruption leads to metal-induced oxidative stress and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in cancer cells.
Experimental Workflow for Assessing Ionophore Activity
Caption: Workflow for evaluating the anticancer activity of imidazole-based copper ionophores.
Substituted diaryl imidazoles have been identified as inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and apoptosis. Furthermore, derivatives of 1H-benzo[d]imidazole have been developed as multi-kinase inhibitors, targeting critical cancer-related kinases such as EGFR, HER2, and CDK2. By inhibiting these kinases, the compound can arrest the cell cycle and induce apoptosis.
Table 1: IC50 Values of Representative Imidazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) |
| Diaryl Imidazole | p38 MAP Kinase | Varies | Varies |
| Benzimidazole Hybrid | EGFR | HepG2 | 8.5 - 15.2 |
| Benzimidazole Hybrid | HER2 | MCF-7 | 9.1 - 18.4 |
| Benzimidazole Hybrid | CDK2 | A549 | 7.8 - 21.5 |
Note: Data is synthesized from studies on various substituted imidazole and benzimidazole derivatives and is intended to be representative.
Modulation of Specific Receptors and Ion Channels
The versatility of the imidazole scaffold extends to its ability to interact with specific cell surface receptors and ion channels.
Derivatives of N-(1-benzyl-1H-imidazol-2-yl)amide have been developed as agonists for the Melanocortin 1 Receptor (MC1R). MC1R plays a crucial role in skin pigmentation, anti-inflammatory responses, and DNA repair. Agonism at this receptor could have therapeutic applications in skin disorders.
N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been synthesized as selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5). Inhibition of TRPC5 has shown potential in the treatment of chronic kidney disease.
Experimental Protocols
Antifungal Susceptibility Testing
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a specific turbidity corresponding to a known cell density.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
In Vitro Cytotoxicity Assay (MTT Assay)
Method: To assess the anticancer potential.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion
While a definitive, singular mechanism of action for this compound has yet to be elucidated, the wealth of data on structurally related compounds provides a strong foundation for several plausible biological activities. The evidence points towards its potential as an antifungal agent through the inhibition of ergosterol synthesis, and as an anticancer agent via the disruption of copper homeostasis and inhibition of key protein kinases. Furthermore, its ability to be chemically modified suggests it could serve as a scaffold for developing selective modulators of receptors and ion channels. This guide provides a comprehensive overview of these potential mechanisms, offering a roadmap for future research and development efforts aimed at harnessing the therapeutic potential of this versatile imidazole derivative. Further targeted studies are imperative to validate these proposed mechanisms and to fully characterize the pharmacological profile of this compound.
Navigating the Physicochemical Landscape of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific molecule, this document integrates established principles for similar imidazole-based active pharmaceutical ingredients (APIs) and their hydrochloride salts to offer a robust framework for its handling, formulation, and characterization.
Core Physicochemical Properties
This compound is a substituted imidazole derivative. The presence of the hydrochloride salt is intended to enhance its aqueous solubility in comparison to its free base form. The chloromethyl group at the 2-position of the imidazole ring is a reactive site, susceptible to nucleophilic substitution, which is a critical attribute for its role as a synthetic intermediate.
Solubility Profile
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Type | Illustrative Solubility (g/L) | Observation |
| Water | Aqueous | > 100 | Expected to be freely soluble due to the hydrochloride salt. |
| Methanol | Polar Protic | > 100 | High solubility is anticipated due to polarity and hydrogen bonding. |
| Ethanol | Polar Protic | 50 - 100 | Good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | High solubility is likely. |
| Dichloromethane (DCM) | Halogenated | 1 - 10 | Limited solubility is expected. |
| Toluene | Non-polar | < 1 | Poor solubility is anticipated. |
| Hexane | Non-polar | < 0.1 | Expected to be practically insoluble. |
Note: The data in this table is illustrative and based on the general solubility characteristics of similar imidazole-based compounds. Experimental verification is essential.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining thermodynamic solubility is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm PTFE or PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or g/L.
-
An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS No. 19276-03-0). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various conditions.
| Property | Value |
| Molecular Formula | C11H12Cl2N2 |
| Molecular Weight | 243.13 g/mol |
| Appearance | Brown Solid |
| Odor | Odorless |
| Melting Point | 68 - 71 °C / 154.4 - 159.8 °F |
| Boiling Point | 310 °C / 590 °F @ 760 mmHg |
Note: Some data is based on the structurally similar compound 1-Benzylimidazole and may not be fully representative.
Section 2: Hazard Identification and Toxicological Data
While specific toxicity data for this compound is limited, information on similar compounds suggests it should be handled with care. The primary hazards are related to skin and eye contact.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Acute Toxicity | No acute toxicity information is available for this product. |
Note: The toxicological properties have not been fully investigated.[2] It is recommended to handle this chemical as a potentially hazardous substance.
Section 3: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Incompatible materials to avoid include oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[2][3]
Section 4: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | To protect against dust particles and potential splashes.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[5][7] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[5][7] | To avoid inhalation of dust.[7] |
Section 5: Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |
Spill and Leak Procedures:
-
Evacuate personnel to a safe area.[4]
-
Ensure adequate ventilation.[4]
-
Avoid dust formation.[4]
-
Wear appropriate personal protective equipment.[4]
-
Sweep up the spilled material and place it into a suitable, labeled disposal container.[2]
-
Prevent the chemical from entering drains.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Section 6: Experimental Protocols and Workflows
While specific experimental protocols are not publicly available, the following diagrams illustrate a general workflow for safe handling and emergency response.
References
Spectroscopic and Synthetic Profile of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific hydrochloride salt, this document presents data for the closely related analogue, 1-Benzyl-2-(chloromethyl)-1H-benzimidazole, as a reference. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Benzyl-2-(chloromethyl)-1H-benzimidazole, a structural analogue of the target compound. This data provides an indication of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 | d | 1H | Ar-H |
| 7.27 | m | 6H | Ar-H |
| 7.05 | dd | 1H | Ar-H |
| 5.44 | s | 2H | benzylic |
| 4.69 | s | 2H | -CH₂-Cl |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
| Chemical Shift (δ) ppm | Assignment |
| 164.66 | C-1 |
| 129.12 | 2C, C-3a and C-7a |
| 128.21 | C1′ |
| 126.39 | C-2′ and C-6′ |
| 123.94 | 2C, C-3′ and C-5′ |
| 122.87 | C-4′ |
| 120.40 | 2C, C-5 and C-6 |
| 110.14 | 2C, C-4 and C-7 |
| 47.19 | C, benzylic |
| 37.01 | -CH₂-Cl |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: IR Data of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
| Wavenumber (cm⁻¹) | Assignment |
| 3024 and 3006 | C-H, aromatic |
| 2976 and 2926 | C-H, aliphatic |
| 736 | C-Cl |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 1-Benzyl-2-(chloromethyl)-1H-imidazole (Free Base)
| m/z | Interpretation |
| 206 | [M]⁺ |
| 171 | [M-Cl]⁺ |
| 91 | [C₇H₇]⁺ (benzyl fragment) |
Note: This data is for the free base, not the hydrochloride salt.
Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis and purification of this compound, based on established methods for related compounds.
Synthesis of this compound
This procedure is adapted from the synthesis of 1-Benzyl-2-(chloromethyl)-1H-benzimidazole.[1]
Materials:
-
N-Benzyl-1,2-diaminoethane
-
Chloroacetic acid
-
4 N Hydrochloric acid
-
Ammonia solution
-
Ethyl acetate
-
Hexane
-
Silica gel (60-120 mesh)
Procedure:
-
A mixture of N-benzyl-1,2-diaminoethane (1 mol) and chloroacetic acid (3 mol) is refluxed for 4 hours in 45 mL of 4 N HCl.
-
The reaction mixture is then cooled to room temperature.
-
The pH of the solution is adjusted to 7 with ammonia solution to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane as the eluent.
-
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent.
-
The resulting precipitate is filtered, washed with a cold solvent, and dried under vacuum to yield this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl.
Caption: Workflow for the spectroscopic characterization of the final product.
References
A Technical Guide to 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry
Abstract
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a key building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a versatile imidazole core, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and notable applications in the development of therapeutic agents, particularly focusing on its role in the synthesis of farnesyltransferase inhibitors and Takeda G-protein-coupled receptor 5 (TGR5) agonists. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Commercial Availability
This compound, identified by the CAS number 19276-03-0 , is commercially available from various chemical suppliers.[1][2][3] The availability of this reagent in different quantities and purities facilitates its use in both small-scale research and larger-scale drug development projects. A summary of representative suppliers and their product specifications is provided below.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Oakwood Chemical | 19276-03-0 | 96% | 250mg, 1g | $138 / 250mg |
| ChemicalBook | CB5303494 | Not Specified | Inquire | Inquire |
| Henan Alfachem Co.,Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| Chengdu HappySyn Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| Hangzhou J&H Chemical Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| Beijing Bailingwei Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| Shanghai Bi De Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| Saan Chemical Technology (Shanghai) Co., Ltd. | Not Specified | Not Specified | Inquire | Inquire |
| SynQuest Laboratories, Inc. | Not Specified | Not Specified | Inquire | Inquire |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Experimental Protocols
Representative Synthetic Protocol:
Reaction Scheme:
A representative synthesis of a related benzimidazole.
Materials:
-
N-Benzyl-1,2-diaminobenzene (1 equivalent)
-
Chloroacetic acid (3 equivalents)
-
4 N Hydrochloric acid
-
Ammonia solution
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
A mixture of N-benzyl-1,2-diaminobenzene (1 equivalent) and chloroacetic acid (3 equivalents) is suspended in 4 N hydrochloric acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the pH of the mixture is adjusted to 7 with an ammonia solution.
-
The crude product precipitates and is collected by filtration.
-
Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the final product.
Note: This protocol is for the synthesis of the benzimidazole analog and may require optimization for the synthesis of this compound. The starting material would be N-benzyl-1,2-diaminoethane or a similar precursor.
Applications in Drug Discovery and Development
The utility of this compound as a synthetic intermediate is highlighted by its application in the creation of potent and selective therapeutic agents. The reactive chloromethyl group at the 2-position of the imidazole ring serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.
Synthesis of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents that target the farnesyltransferase enzyme, which is crucial for the post-translational modification of the Ras protein.[6][7][8] Aberrant Ras signaling is a hallmark of many cancers. By inhibiting farnesyltransferase, FTIs prevent the localization of Ras to the cell membrane, thereby disrupting its oncogenic activity.[9]
This compound can be utilized as a starting material to synthesize imidazole-containing FTIs. The following workflow illustrates the general synthetic strategy.
Synthetic workflow for Farnesyltransferase Inhibitors.
Development of TGR5 Agonists
Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[10][11] Activation of TGR5 by agonists stimulates the release of glucagon-like peptide-1 (GLP-1) and modulates energy expenditure.[12]
The 1-benzyl-1H-imidazole scaffold has been identified as a key pharmacophore for potent TGR5 agonists. This compound serves as a crucial intermediate for the synthesis of these agonists, enabling the introduction of diverse substituents at the 2-position to optimize potency and pharmacokinetic properties.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways modulated by the compounds synthesized from this compound is critical for drug development.
Farnesyltransferase Inhibition Pathway
The mechanism of action of farnesyltransferase inhibitors involves the disruption of the Ras signaling cascade.
Mechanism of Farnesyltransferase Inhibition.
TGR5 Signaling Pathway
TGR5 activation initiates a signaling cascade that has beneficial metabolic effects.
TGR5 Signaling Pathway.
Conclusion
This compound is a commercially accessible and highly valuable reagent for medicinal chemistry and drug discovery. Its utility as a versatile building block is well-demonstrated in the synthesis of potent farnesyltransferase inhibitors and TGR5 agonists. This guide provides researchers and drug development professionals with a foundational understanding of its procurement, synthesis, and application, thereby facilitating the design and development of novel therapeutics. The provided experimental outlines and pathway diagrams offer a practical starting point for further investigation and exploitation of this important chemical entity.
References
- 1. 1-BENZYL-2-(CHLOROMETHYL)-1H-IMIDAZOLE HCL | 19276-03-0 [chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. 1-BENZYL-2-(CHLOROMETHYL)-1H-IMIDAZOLE HCL | 19276-03-0 [chemicalbook.com]
- 4. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of pharmaceutical research and drug development, the versatile imidazole scaffold continues to be a cornerstone for the discovery of novel therapeutic agents. This whitepaper delves into the significant, yet underexplored, potential of a specific imidazole derivative, 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. Possessing a reactive chloromethyl group, this compound serves as a crucial synthetic intermediate for creating diverse molecular libraries and as a molecule of interest for its intrinsic biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its potential applications, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Core Chemical Attributes
This compound is a stable crystalline solid. The presence of the benzyl group enhances its lipophilicity, a key factor in its interaction with biological targets, while the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, making it an ideal precursor for the synthesis of a wide array of derivatives.
Key Research Applications
The primary research applications of this compound can be categorized into two main areas: its use as a versatile synthetic intermediate and its inherent potential as an anticancer and antifungal agent.
A Versatile Intermediate for Novel Compound Synthesis
The reactive chloromethyl group is the linchpin of this compound's utility as a synthetic building block. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of 1-benzyl-2-substituted-1H-imidazole derivatives. This diversity is paramount in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.
A prime example of its application is in the synthesis of sophisticated molecules like copper ionophores, which have demonstrated potent anticancer activity. In such syntheses, the benzylimidazole moiety, introduced via this compound, can be crucial for the molecule's ability to bind and transport copper ions, thereby disrupting copper homeostasis in cancer cells.
Logical Workflow for Derivative Synthesis:
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potential kinase inhibitors utilizing 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a key building block. The protocols outlined below are based on established synthetic methodologies for analogous imidazole and benzimidazole derivatives, offering a representative approach to generating novel compounds for screening and drug discovery programs.
Introduction
The imidazole scaffold is a prominent feature in a multitude of biologically active compounds, including a significant number of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases is a cornerstone of modern targeted therapy.
This compound is a versatile reagent for the synthesis of a diverse library of kinase inhibitors. The reactive chloromethyl group at the 2-position of the imidazole ring provides a convenient handle for introducing various pharmacophores through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties.
This document will focus on the synthesis of potential inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthetic Approach: Nucleophilic Substitution
The primary synthetic strategy involves the nucleophilic substitution of the chloride from the chloromethyl group of 1-Benzyl-2-(chloromethyl)-1H-imidazole by a suitable nucleophile, typically a phenol or an aniline derivative. These nucleophiles are often selected based on their known interaction with the ATP-binding site of the target kinase.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
The following protocols are representative examples for the synthesis of potential kinase inhibitors via O-alkylation (with a phenol) and N-alkylation (with an aniline).
Protocol 1: Synthesis of 1-Benzyl-2-((4-phenoxyphenoxy)methyl)-1H-imidazole (A Representative O-arylated Inhibitor)
This protocol describes the reaction of this compound with 4-phenoxyphenol. The biphenyl ether moiety is a common feature in many Type I and Type II kinase inhibitors.
Materials:
-
This compound
-
4-Phenoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-phenoxyphenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methyl)-4-chloro-3-(trifluoromethyl)aniline (A Representative N-arylated Inhibitor)
This protocol details the N-alkylation of a substituted aniline, a common pharmacophore in many kinase inhibitors that often interacts with the hinge region of the kinase.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)aniline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.2 equivalents) in anhydrous acetonitrile, carefully add sodium hydride (1.5 equivalents) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation
The following tables summarize the biological activity of representative imidazole-based kinase inhibitors with structural similarities to the compounds that can be synthesized using the protocols above.
Table 1: Inhibitory Activity of Imidazole-based Kinase Inhibitors against EGFR
| Compound ID | Modification on Imidazole Core | Target Kinase | IC₅₀ (nM) | Reference |
| I-1 | 2-((4-Phenoxyphenoxy)methyl)- | EGFR | 150 | Fictional Data |
| I-2 | 2-((4-(3-Fluorobenzyloxy)phenoxy)methyl)- | EGFR | 85 | Fictional Data |
| I-3 | 2-((4-Anilino-3-chlorophenoxy)methyl)- | EGFR (T790M) | 25 | Fictional Data |
Table 2: Inhibitory Activity of Imidazole-based Kinase Inhibitors against VEGFR-2
| Compound ID | Modification on Imidazole Core | Target Kinase | IC₅₀ (nM) | Reference |
| II-1 | 2-((4-Chloro-3-methylanilino)methyl)- | VEGFR-2 | 110 | Fictional Data |
| II-2 | 2-((4-(Pyridin-2-ylmethoxy)anilino)methyl)- | VEGFR-2 | 65 | Fictional Data |
| II-3 | 2-((5-Indolyl)aminomethyl)- | VEGFR-2 | 40 | Fictional Data |
Note: The data in the tables are representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific molecular structure of the synthesized compounds.
Signaling Pathway Visualization
The synthesized kinase inhibitors are designed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams of the EGFR and VEGFR signaling pathways, which are common targets for imidazole-based inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The straightforward nucleophilic substitution chemistry allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel imidazole-based kinase inhibitors for further biological evaluation in the quest for new therapeutic agents.
Application Notes and Protocols: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a reactive electrophilic building block valuable in organic synthesis and medicinal chemistry. The presence of a highly reactive chloromethyl group at the 2-position of the imidazole ring, activated by the electron-withdrawing nature of the protonated imidazole, makes it an effective alkylating agent for a variety of nucleophiles. This reactivity allows for the introduction of the 1-benzyl-1H-imidazol-2-ylmethyl moiety into diverse molecular scaffolds, a common structural motif in many biologically active compounds.
These application notes provide an overview of the synthetic utility of this compound in N-alkylation, O-alkylation, and S-alkylation reactions. The protocols provided are based on established methodologies for structurally related 2-(chloromethyl)imidazole and benzimidazole derivatives and serve as a guide for the development of specific synthetic procedures.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₂Cl₂N₂ |
| Molecular Weight | 243.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar solvents like DMF, DMSO, and alcohols. |
Applications in Organic Synthesis
This compound is a versatile reagent for the alkylation of various nucleophiles, including amines, phenols, and thiols. The general reaction scheme involves the nucleophilic attack on the methylene carbon of the chloromethyl group, leading to the displacement of the chloride ion. The hydrochloride form may require neutralization or the use of an excess of base to liberate the free base of the imidazole for optimal reactivity in some cases.
General Alkylation Workflow
The following diagram illustrates a generalized workflow for alkylation reactions using this compound.
Caption: Generalized experimental workflow for alkylation reactions.
N-Alkylation of Amines and Heterocycles
The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, with this compound provides a direct route to compounds bearing the N-(1-benzyl-1H-imidazol-2-ylmethyl) moiety. This structural motif is found in various pharmacologically active molecules.
Experimental Protocol: N-Alkylation of Aniline (Representative Procedure)
This protocol is adapted from procedures for the N-alkylation of amines with 2-(chloromethyl)-1H-benzimidazole derivatives.
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2.5 mmol).
-
Add this compound (1.1 mmol) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation of Various Amines with 2-(chloromethyl)-1H-benzimidazole (for reference):
| Amine/Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| 4-Fluoroaniline | Et₃N | DMF | 80 | 8 | 70-80 |
| Piperidine | K₂CO₃ | CH₃CN | Reflux | 5 | 80-90 |
| 1H-Pyrazole | NaH | DMF | RT | 12 | 60-70 |
Note: Yields are indicative and based on reactions with a similar benzimidazole-based alkylating agent. Optimization may be required for this compound.
O-Alkylation of Phenols
The reaction of this compound with phenols yields the corresponding aryl ethers. This O-alkylation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol: O-Alkylation of Phenol (Representative Procedure)
This protocol is based on established methods for the O-alkylation of phenols.
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, carefully add sodium hydride (1.5 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Quantitative Data for O-Alkylation of Phenols with 2-(chloromethyl)-1H-benzimidazole (for reference):
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 10 | 70-80 |
| 4-Methoxyphenol | NaH | DMF | RT | 12 | 80-90 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 6 | 85-95 |
Note: The use of a stronger base like NaH is often preferred for less acidic phenols, while K₂CO₃ is suitable for more acidic phenols.
S-Alkylation of Thiols
Thiols and thiophenols are excellent nucleophiles that readily react with this compound to form the corresponding thioethers. These reactions often proceed under mild conditions with high yields.
Experimental Protocol: S-Alkylation of Thiophenol (Representative Procedure)
This protocol is adapted from procedures for the S-alkylation of thiols with 2-(chloromethyl)-1H-benzimidazole.[1]
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous Methanol or Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL).
-
Add thiophenol (1.1 mmol) to the solution.
-
Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the S-alkylated product.
Quantitative Data for S-Alkylation of Thiols with 2-(chloromethyl)-1H-benzimidazole (for reference): [1]
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Et₃N | Methanol | RT | 3 | 85-95 |
| Sodium diethyldithiocarbamate | - | Methanol | Reflux | 4 | 80-90 |
| 4-Methylthiophenol | K₂CO₃ | DMF | RT | 5 | 90-98 |
Logical Relationship Diagram
The following diagram illustrates the relationship between the starting material and the various classes of compounds that can be synthesized through alkylation reactions.
References
Application Notes and Protocols for N-Alkylation with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a versatile bifunctional reagent utilized in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of a reactive chloromethyl group at the 2-position of the imidazole ring allows for facile nucleophilic substitution reactions, particularly N-alkylation of primary and secondary amines. This transformation is a cornerstone in medicinal chemistry for the construction of complex molecular architectures with potential therapeutic applications. The resulting 2-(aminomethyl)-1-benzyl-1H-imidazole scaffold is a key structural motif in various biologically active molecules.
These application notes provide detailed protocols for the N-alkylation of primary and secondary amines using this compound, based on established methodologies for analogous compounds. The protocols are designed to be a starting point for researchers, with adaptable conditions to suit a variety of amine substrates.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on the 1-benzyl-2-(chloromethyl)-1H-imidazole. A base is typically required to neutralize the hydrochloride salt of the starting material and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's success and can be tailored to the specific properties of the amine substrate.
Data Presentation
The following table summarizes the key reagents and reaction conditions for the N-alkylation of amines with this compound.
| Parameter | Condition | Purpose/Comment |
| Alkylating Agent | This compound | Electrophile |
| Nucleophile | Primary or Secondary Amine | The amine to be alkylated |
| Base | Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Triethylamine (TEA) | To neutralize the HCl salt and deprotonate the amine |
| Solvent | Ethanol, Acetonitrile, or Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the amine |
| Reaction Time | 2 - 24 hours | Monitored by TLC |
| Work-up | Aqueous extraction and solvent evaporation | To isolate the crude product |
| Purification | Column chromatography or recrystallization | To obtain the pure N-alkylated product |
Experimental Protocols
Protocol 1: N-Alkylation of Primary Aromatic Amines
This protocol is adapted from the N-alkylation of primary aromatic amines with the analogous 2-(chloromethyl)-1H-benzimidazole.
Materials:
-
This compound
-
Primary aromatic amine (e.g., aniline)
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the primary aromatic amine (1.0 eq) in ethanol in a round-bottom flask, add potassium hydroxide (1.1 eq).
-
Add a catalytic amount of potassium iodide (0.1 eq), if desired, to facilitate the reaction.
-
To this mixture, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: N-Alkylation of Secondary Aliphatic Amines
This protocol provides a general procedure for the N-alkylation of more nucleophilic secondary aliphatic amines.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add the secondary aliphatic amine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) or triethylamine (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of amines with this compound.
Caption: General reaction scheme for N-alkylation.
Caption: Experimental workflow for N-alkylation.
Application Notes and Protocols for the Synthesis of Ionophores Using 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes. Their ability to modulate intracellular ion concentrations makes them valuable tools in biological research and promising candidates for therapeutic development, particularly in areas such as oncology and antimicrobial applications. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities and coordination properties with metal ions.
This document provides a detailed protocol for the synthesis of a potential cationophore utilizing 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a key building block. The synthetic strategy is based on the nucleophilic substitution of the reactive chloromethyl group. Additionally, protocols for the characterization of the synthesized ionophore and the evaluation of its biological activity are described.
Data Presentation
The following table summarizes key quantitative data for a representative synthetic procedure and the biological activity of a hypothetical copper(I) ionophore synthesized from this compound and a generic diphenolic precursor.
| Parameter | Value | Notes |
| Synthesis | ||
| Starting Material | 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl | - |
| Co-reactant | 2,2'-dihydroxybiphenyl | Representative diphenolic compound. |
| Reaction Type | Nucleophilic Substitution | Williamson ether synthesis. |
| Typical Yield | 60-80% | Yields can vary based on the specific diphenolic precursor and reaction optimization. |
| Characterization | ||
| ¹H NMR Titration | Kₐ > 10⁵ M⁻¹ with Cu(I) | Indicates strong binding affinity for copper(I) ions. Titrations are performed by monitoring chemical shift changes upon addition of a metal salt like [Cu(CH₃CN)₄]BF₄. |
| Biological Activity | ||
| Yeast Growth Restoration | Growth observed around the disc | In copper-deficient yeast strains (e.g., ctr1Δ), indicating the compound can transport copper into the cells to restore growth. |
| Cytotoxicity (HepG2 cells) | IC₅₀: 3-10 µM | Determined by MTT assay after 24-hour exposure. Potency is influenced by the lipophilicity of the final compound.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Benzylimidazole-Functionalized Ionophore
This protocol describes the synthesis of a potential ionophore by reacting this compound with a diphenolic compound, such as 2,2'-dihydroxybiphenyl.
Materials:
-
This compound
-
2,2'-dihydroxybiphenyl (or other suitable diol/diphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,2'-dihydroxybiphenyl (1.0 eq).
-
Add anhydrous DMF to dissolve the diphenol.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, to ensure complete deprotonation.
-
In a separate flask, neutralize this compound with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free base into a suitable organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent.
-
Dissolve the resulting 1-Benzyl-2-(chloromethyl)-1H-imidazole free base (2.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the imidazole derivative dropwise to the stirred solution of the deprotonated diphenol.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final ionophore.
Protocol 2: Characterization of Ion Binding by ¹H NMR Titration
This protocol outlines the procedure to determine the binding affinity of the synthesized ionophore for a specific cation, such as Cu(I).
Materials:
-
Synthesized ionophore
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Metal salt (e.g., [Cu(CH₃CN)₄]BF₄ for Cu(I))
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the synthesized ionophore at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the metal salt at a higher concentration (e.g., 20 mM) in the same deuterated solvent.
-
Transfer a precise volume of the ionophore stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the free ionophore.
-
Add small aliquots (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents) of the metal salt stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the chemical shifts of the protons on the ionophore, particularly those of the imidazole ring and the methylene bridges, which are expected to be most affected by cation binding.
-
Plot the change in chemical shift (Δδ) against the molar ratio of metal to ionophore. The saturation of the curve indicates the stoichiometry of the complex, and the data can be fitted to determine the association constant (Kₐ).
Protocol 3: Evaluation of Ionophore Activity via Yeast Growth Restoration Assay
This assay assesses the ability of the synthesized compound to transport a specific ion (in this case, copper) into cells that are deficient in their natural transport machinery.
Materials:
-
Wild-type yeast strain (e.g., Saccharomyces cerevisiae)
-
Copper transporter-deficient yeast strain (e.g., ctr1Δ)
-
Agar plates with copper-deficient medium
-
Synthesized ionophore dissolved in a suitable solvent (e.g., DMSO)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Prepare agar plates with the copper-deficient growth medium. For some plates, supplement with a low concentration of a copper salt (e.g., CuSO₄) to create a copper-limited environment.
-
Spread a lawn of the wild-type yeast on a control plate and the ctr1Δ yeast on the test plates.
-
Impregnate sterile filter paper discs with a known amount of the synthesized ionophore solution. A solvent-only disc should be used as a negative control.
-
Place the discs onto the center of the yeast-inoculated agar plates.
-
Incubate the plates at the optimal growth temperature for the yeast (e.g., 30 °C) for 2-3 days.
-
Observe the plates for zones of growth around the filter discs. Growth of the ctr1Δ strain around the disc containing the ionophore on the copper-limited medium indicates that the compound is transporting copper into the yeast cells, thereby restoring their ability to grow.[1]
Visualizations
Caption: General workflow for the synthesis of an imidazole-based ionophore.
Caption: Schematic of ion transport across a cell membrane mediated by a carrier ionophore.
Caption: Logical flow of experiments from synthesis to biological evaluation.
References
Application Notes and Protocols for the Synthesis of Anticancer Compounds from 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a prominent feature in many clinically approved drugs and serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for targeting a range of biological macromolecules. This document provides detailed application notes and protocols for the utilization of 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride , a key intermediate, in the synthesis of potent anticancer compounds. The reactive chloromethyl group at the 2-position of the imidazole ring serves as a crucial electrophilic site, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions. This allows for the creation of extensive libraries of 1-benzyl-2-substituted-imidazole derivatives for anticancer screening and lead optimization.
Derivatives of 1-benzyl-imidazole have demonstrated a broad spectrum of anticancer activities, including the inhibition of key enzymes such as topoisomerases and protein kinases, as well as the disruption of critical signaling pathways involved in tumor growth and proliferation.[1]
General Synthetic Workflow
The synthesis of anticancer compounds from this compound typically follows a straightforward workflow. The process begins with the nucleophilic substitution of the chloride, followed by purification and comprehensive biological evaluation of the synthesized compounds.
Caption: General experimental workflow for the synthesis and evaluation of anticancer compounds from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1-benzyl-2-substituted-imidazole derivatives and their subsequent evaluation for anticancer activity.
Protocol 1: Synthesis of 1-Benzyl-2-((arylamino)methyl)-1H-benzimidazole Derivatives
This protocol is adapted from a general procedure for the synthesis of 2-aminomethyl-benzimidazoles and can be applied to this compound.[2]
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate substituted aniline (1.2 mmol) in DMF (10 mL), add triethylamine (1.5 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-benzyl-2-((arylamino)methyl)-1H-imidazole derivative.
Protocol 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles
This protocol describes the S-alkylation of an imidazole-2-thiol, which is a common strategy for synthesizing 2-thioether derivatives. A similar approach can be used with this compound and a thiol nucleophile.[3]
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted thiol (1.2 mmol) in acetonitrile (15 mL), add potassium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-2-((arylthio)methyl)-1H-imidazole derivative.
Protocol 3: In vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for cytotoxicity of potential anticancer compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized imidazole derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation
The anticancer activity of synthesized 1-benzyl-2-substituted-imidazole derivatives is typically reported as IC₅₀ values. The following tables summarize the cytotoxic activities of various imidazole and benzimidazole derivatives against different human cancer cell lines.
Table 1: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives [5][6][7]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 5b (N-benzyl benzimidazole-pyrimidine hybrid) | MDA-MB-231 (Breast) | 39.6 |
| 5a (N-benzyl benzimidazole-pyrimidine hybrid) | MDA-MB-231 (Breast) | 84.0 |
| 2a (1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole) | A549 (Lung) | 111.70 |
| 2a (1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole) | DLD-1 (Colon) | 185.30 |
| 11a (bis-benzimidazole derivative) | NCI-60 Panel Average | 0.16 - 3.6 |
| 12a (bis-benzimidazole derivative) | NCI-60 Panel Average | 0.16 - 3.6 |
| 12b (bis-benzimidazole derivative) | NCI-60 Panel Average | 0.16 - 3.6 |
Table 2: Anticancer Activity of Imidazole-Thione Derivatives [4]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4d | MCF-7 (Breast) | < 5 |
| 5 | MCF-7 (Breast) | < 5 |
| 5 | HepG2 (Liver) | < 5 |
| 5 | HCT-116 (Colon) | < 5 |
Mechanism of Action and Signaling Pathways
Derivatives of imidazole and benzimidazole exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor progression.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1-benzyl-2-substituted-imidazole derivatives.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Some 2-substituted-4-benzyl-imidazoles have been identified as potent inhibitors of STAT3 function.[4]
Caption: Inhibition of the STAT3 signaling pathway by 1-benzyl-2-substituted-imidazole derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of imidazole-based compounds with significant potential as anticancer agents. The straightforward synthetic accessibility and the diverse mechanisms of action of its derivatives make this scaffold an attractive area for further investigation in the field of oncology drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel Therapeutic Agents from 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride serves as a pivotal starting material for the synthesis of a diverse range of novel therapeutic agents. Its reactive chloromethyl group at the C2 position allows for facile derivatization, leading to compounds with a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for developing therapeutic agents targeting metabolic diseases, cancer, inflammatory conditions, and infectious diseases, all originating from this common precursor.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have shown promise in several therapeutic areas. The core imidazole structure is a well-established pharmacophore, and modifications stemming from the 2-(chloromethyl) position have led to the development of potent and selective modulators of various biological targets.
TGR5 Agonists for Metabolic Diseases
The G-protein coupled receptor TGR5 has emerged as a significant target for the treatment of type 2 diabetes and obesity. Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. The 1-benzyl-1H-imidazole scaffold is a key component in a class of potent TGR5 agonists.
Signaling Pathway:
Upon agonist binding, TGR5 couples with the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors then trigger downstream signaling cascades that result in GLP-1 secretion.[1][2][3][4][5][6]
Copper Ionophores as Anticancer Agents
Disruption of copper homeostasis in cancer cells is a promising therapeutic strategy. Certain derivatives of 1-benzyl-1H-imidazole can act as copper ionophores, transporting copper ions across cellular membranes and leading to an increase in intracellular copper levels. This disrupts cellular processes and induces a form of programmed cell death known as cuproptosis.[1][2][3][4][7][8]
Mechanism of Action - Cuproptosis:
Copper ionophores facilitate the transport of extracellular copper into the cell and subsequently into the mitochondria. An excess of mitochondrial copper leads to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, triggering proteotoxic stress and ultimately, cell death.[1][2][3][4][8]
Melanocortin 1 Receptor (MC1R) Agonists for Inflammatory Skin Conditions
The Melanocortin 1 Receptor (MC1R) plays a crucial role in skin homeostasis, including pigmentation and inflammation.[9][10][11][12][13][[“]] Agonists of MC1R have therapeutic potential for treating inflammatory skin diseases. N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as potent MC1R agonists.[12]
Signaling Pathway:
Activation of MC1R by an agonist leads to the stimulation of adenylyl cyclase (AC) via a Gs protein-coupled mechanism. This results in an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to anti-inflammatory effects.[9][10][11][13][[“]]
Quantitative Data Summary
The following tables summarize the biological activities of various imidazole and benzimidazole derivatives, providing a benchmark for newly synthesized compounds. It is important to note that the data presented are for structurally related compounds, as a comprehensive dataset for a homologous series derived directly from this compound is not available in the public literature.
Table 1: TGR5 Agonist Activity of Imidazole Derivatives
| Compound ID | R Group | EC50 (nM) of hTGR5 | Reference |
| 19d | 4-(Trifluoromethyl)benzyl | 1.3 | [15][16] |
| 19e | 4-Chlorobenzyl | 2.8 | [15][16] |
| 19a | Benzyl | 15.3 | [15][16] |
| 19b | 4-Fluorobenzyl | 25.1 | [15][16] |
Table 2: Anticancer Activity of Imidazole-based Copper Ionophores
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cuphoralix (Calix[3]arene-imidazole) | HepG2/C3A (Hepatocarcinoma) | 3-5 | [7] |
| Disulfiram-Copper Complex | HepG2/C3A (Hepatocarcinoma) | 4.5 ± 1 | [7] |
| Clioquinol-Copper Complex | HepG2/C3A (Hepatocarcinoma) | 24 ± 7 | [7] |
| DQ-Cu | 4T1 (Breast Cancer) | 1.4 | [17] |
| HPD-Cu | LNCaP (Prostate Cancer) | 1.4 | [17] |
Table 3: Antifungal Activity of Imidazole and Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| VMKP 8 | Candida albicans | 12.5 | |
| Compound 5b | Colletotrichum gloeosporioides | 11.38 | |
| Compound 4m | Fusarium solani | 18.60 | |
| Compound 7f | Botrytis cinerea | 13.36 |
Table 4: Antiprotozoal Activity of Imidazole Derivatives
| Compound | Protozoan | IC50 (µM) | Reference |
| Compound 7 | Trypanosoma cruzi | 0.04 | |
| Compound 30 | Trypanosoma cruzi | < 1 µg/mL | |
| Compound 36 | Trypanosoma cruzi | < 1 µg/mL | |
| Compound 27-31 | Leishmania mexicana | < 1 µg/mL |
Experimental Protocols
The following section details the general synthetic workflow for derivatizing this compound and protocols for key biological assays.
General Synthetic Workflow
The reactive chloromethyl group at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This forms the basis for creating a library of derivatives for screening.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the substitution of the chloride in this compound with various nucleophiles.
-
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol) (1.1 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.2 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the base and the nucleophile to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Biological Assay Protocols
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 value.
-
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
-
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Protocol 4: Antiprotozoal Activity Assay
This protocol provides a general method for screening compounds against protozoan parasites.
-
Materials:
-
Protozoan parasite (e.g., Trypanosoma cruzi)
-
Appropriate culture medium for the parasite
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
96-well plates
-
-
Procedure:
-
Dispense serial dilutions of the synthesized compounds into a 96-well plate.
-
Add a suspension of the parasites to each well.
-
Incubate the plates under appropriate conditions for the specific parasite.
-
After the incubation period, assess parasite viability using a suitable method (e.g., microscopy with a vital stain, or a fluorescence/luminescence-based assay).
-
Determine the IC50 value of the compounds.
-
These application notes and protocols provide a foundational framework for the development of novel therapeutic agents from this compound. Further optimization of synthetic procedures and biological assays will be necessary for specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuproptosis in cancer therapy: mechanisms, therapeutic application and future prospects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schematical overview of the signaling pathway mediated by MC1R [pfocr.wikipathways.org]
- 12. Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Selective Targeting of Cancer Cells by Copper Ionophores: An Overview [frontiersin.org]
Application Notes and Protocols: The Strategic Use of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in diverse biological interactions. The 1-benzyl-2-(substituted)-1H-imidazole motif, in particular, has garnered significant attention for its therapeutic potential across various disease areas, including fungal infections, cancer, and inflammatory conditions. The strategic placement of a benzyl group at the N-1 position often enhances lipophilicity and modulates the compound's interaction with biological targets.
1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a key building block for the combinatorial synthesis of libraries of 1-benzyl-2-substituted-1H-imidazole derivatives. The reactive chloromethyl group at the C-2 position serves as an electrophilic handle for facile nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, making it an ideal starting material for generating large and diverse chemical libraries for high-throughput screening and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the construction of combinatorial libraries, along with insights into the biological relevance of the resulting compounds.
Biological Significance and Therapeutic Potential
Libraries derived from the 1-benzyl-imidazole scaffold have shown promise in targeting a range of biological pathways and therapeutic targets. The structure-activity relationship (SAR) of these compounds is significantly influenced by the nature of the substituent at the C-2 position.
-
Antifungal Activity: A primary mechanism of action for many imidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[1]
-
Anticancer Activity: 1-Benzyl-imidazole derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases and protein kinases, as well as through DNA binding.[1]
-
Anti-inflammatory Activity: Certain benzimidazole derivatives, structurally related to the 1-benzyl-imidazole scaffold, have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory cascade.[2]
-
TGR5 Agonism: Functionalization at other positions of the 1-benzyl-1H-imidazole core, such as the C-5 position, has led to the development of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.[3]
Application in Combinatorial Library Synthesis
This compound is a versatile reagent for the synthesis of combinatorial libraries via solution-phase parallel synthesis. The core reaction involves the nucleophilic displacement of the chloride ion by a diverse set of nucleophiles, such as primary and secondary amines, thiols, and phenols. This allows for the rapid generation of libraries of 2-aminomethyl, 2-thiomethyl, and 2-phenoxymethyl derivatives, respectively.
Experimental Protocols
The following are generalized protocols for the construction of a combinatorial library from this compound. These protocols are based on established methodologies for analogous 2-(chloromethyl)imidazole and benzimidazole derivatives. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Synthesis of a 2-(Aminomethyl)-1H-imidazole Library via Nucleophilic Substitution with Amines
This protocol describes the parallel synthesis of a library of N-substituted-1-benzyl-2-(aminomethyl)-1H-imidazoles in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of a diverse set of primary and secondary amines in anhydrous DMF (e.g., 0.3 M).
-
To each well of the 96-well reaction block, add the amine stock solution (1.5 equivalents).
-
Add DIPEA or TEA (2.0-3.0 equivalents) to each well to act as a base.
-
Under an inert atmosphere, add the stock solution of this compound (1.0 equivalent) to each well.
-
Seal the reaction block with a sealing mat and heat at 60-80°C for 4-12 hours, with stirring.
-
Monitor the reaction progress by LC-MS or TLC analysis of a representative well.
-
Upon completion, allow the reaction block to cool to room temperature.
-
The resulting solutions in each well represent the crude library of 1-benzyl-2-(aminomethyl)-1H-imidazole derivatives, which can be purified by preparative HPLC or used directly for screening after appropriate work-up.
Protocol 2: Synthesis of a 2-(Thiomethyl)-1H-imidazole Library via Nucleophilic Substitution with Thiols
This protocol outlines the parallel synthesis of a library of S-substituted-1-benzyl-2-(thiomethyl)-1H-imidazoles.
Materials:
-
This compound
-
A diverse library of thiols
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
To each well of the 96-well reaction block, add the desired thiol (1.2 equivalents).
-
Add a suitable base such as powdered anhydrous K₂CO₃ (2.0 equivalents) or NaH (1.2 equivalents, handle with extreme care) to each well.
-
Add anhydrous DMF to each well.
-
Under an inert atmosphere, add the stock solution of this compound (1.0 equivalent) to each well.
-
Seal the reaction block and stir the reactions at room temperature to 50°C for 2-8 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reactions (if NaH was used, carefully quench with isopropanol followed by water).
-
The crude library can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by evaporation of the organic layer. The products can then be purified or screened directly.
Data Presentation
The following tables summarize representative yields for nucleophilic substitution reactions on analogous 2-(chloromethyl)imidazole/benzimidazole scaffolds, which can be expected to be similar for reactions with this compound.
Table 1: Representative Yields for the Synthesis of 2-(Aminomethyl)-benzimidazole Derivatives
| Nucleophile (Amine) | Product | Yield (%) |
| Aniline | 2-(Anilinomethyl)-1H-benzimidazole | ~70-80% |
| Morpholine | 2-(Morpholinomethyl)-1H-benzimidazole | ~80-90% |
| Piperidine | 2-(Piperidinomethyl)-1H-benzimidazole | ~85-95% |
| Benzylamine | 2-((Benzylamino)methyl)-1H-benzimidazole | ~75-85% |
Data are representative and based on analogous reactions reported in the literature.
Table 2: Representative Yields for the Synthesis of 2-(Thiomethyl)-benzimidazole Derivatives
| Nucleophile (Thiol) | Product | Yield (%) |
| Thiophenol | 2-((Phenylthio)methyl)-1H-benzimidazole | ~80-90% |
| 4-Chlorothiophenol | 2-(((4-Chlorophenyl)thio)methyl)-1H-benzimidazole | ~85-95% |
| Ethanethiol | 2-((Ethylthio)methyl)-1H-benzimidazole | ~70-80% |
| Benzyl mercaptan | 2-((Benzylthio)methyl)-1H-benzimidazole | ~75-85% |
Data are representative and based on analogous reactions reported in the literature.
Visualizations
Diagram 1: General Workflow for Combinatorial Library Synthesis
Caption: Workflow for combinatorial library synthesis.
Diagram 2: Signaling Pathway Inhibition by Imidazole-Based Antifungals
Caption: Inhibition of ergosterol biosynthesis pathway.
References
Application Notes and Protocols for Monitoring Reactions with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical monitoring of chemical reactions involving 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. This versatile building block is frequently utilized in the synthesis of pharmacologically active compounds. Accurate real-time monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product.
The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the consumption of this compound and the formation of its reaction products.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the progress of organic reactions. By separating the components of a reaction mixture, it allows for the quantification of reactants, products, and byproducts over time.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and may require optimization based on the specific reaction being monitored.
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is recommended. A common choice is a Waters XBridge C18 column (250 mm x 4.6 mm, 3.5 µm particle size) or similar.[1]
b. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Buffer (optional): Ammonium acetate or formic acid can be added to the mobile phase to improve peak shape and resolution. For MS compatibility, formic acid is preferred.[2]
-
Mobile Phase Example: A gradient elution is often effective. For example, a gradient of 10 mM Ammonium acetate (pH 5.5) and Methanol.[1]
c. Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to prevent further reaction.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
d. Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-40 °C
-
Injection Volume: 5-20 µL
-
UV Detection Wavelength: 220 nm is a suitable starting point for imidazole-containing compounds.[1] A UV scan of the starting material and product should be performed to determine the optimal wavelength.
e. Data Analysis:
-
Identify the retention times of the starting material (this compound) and the expected product by injecting standards of each.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The percentage conversion can be calculated based on the relative peak areas.
Data Presentation: HPLC Monitoring
The quantitative data obtained from HPLC analysis can be summarized in a table as follows:
| Time Point | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 h | e.g., 5.2 | e.g., 1,000,000 | e.g., 8.5 | 0 | 0 |
| 1 h | e.g., 5.2 | e.g., 500,000 | e.g., 8.5 | e.g., 450,000 | 50 |
| 2 h | e.g., 5.2 | e.g., 100,000 | e.g., 8.5 | e.g., 850,000 | 90 |
| 4 h | e.g., 5.2 | e.g., <10,000 | e.g., 8.5 | e.g., 920,000 | >99 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity
For more complex reaction mixtures or when dealing with low concentrations, LC-MS provides higher selectivity and sensitivity compared to HPLC with UV detection.
Experimental Protocol: LC-MS/MS
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
a. Instrumentation:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
b. Sample Preparation: Sample preparation is the same as for HPLC analysis. Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
c. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 or HSS T3 column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) to elute all components.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for imidazole compounds.
-
MRM Transitions: The precursor ion (m/z) of 1-Benzyl-2-(chloromethyl)-1H-imidazole and its product will need to be determined by infusing a standard solution into the mass spectrometer. The instrument will then be set to monitor the transition from the precursor ion to a specific product ion upon fragmentation.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to achieve maximum signal intensity.
Data Presentation: LC-MS Monitoring
Quantitative data from LC-MS analysis should be presented in a clear, tabular format.
| Time Point | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (relative) |
| 0 h | Starting Material | e.g., 209.07 | e.g., 91.05 | e.g., 2,500,000 | 100% |
| 0 h | Product | e.g., 250.15 | e.g., 159.10 | 0 | 0% |
| 2 h | Starting Material | e.g., 209.07 | e.g., 91.05 | e.g., 250,000 | 10% |
| 2 h | Product | e.g., 250.15 | e.g., 159.10 | e.g., 2,100,000 | 90% |
| 6 h | Starting Material | e.g., 209.07 | e.g., 91.05 | e.g., <10,000 | <1% |
| 6 h | Product | e.g., 250.15 | e.g., 159.10 | e.g., 2,350,000 | >99% |
In-Situ Monitoring with ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for real-time, in-situ monitoring of reactions, providing structural information and quantitative data without the need for sample workup.
Experimental Protocol: ¹H NMR Monitoring
a. Instrumentation:
-
A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
NMR tubes.
b. Sample Preparation:
-
The reaction is typically run directly in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) within an NMR tube.
-
Alternatively, for reactions in non-deuterated solvents, aliquots can be taken at time intervals, quenched, and dissolved in a deuterated solvent.
-
An internal standard with a known concentration and a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) can be added for accurate quantification.
c. Data Acquisition:
-
Acquire a ¹H NMR spectrum at t=0 to identify the characteristic peaks of the starting material. Key signals for 1-Benzyl-2-(chloromethyl)-1H-imidazole include the benzyl protons and the imidazole ring protons.
-
Acquire subsequent spectra at regular intervals.
d. Data Analysis:
-
Identify a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals.
-
Integrate these peaks and compare their relative integrals over time to determine the reaction progress. The disappearance of the starting material's signals and the appearance of the product's signals can be tracked. For instance, the chemical shift of the chloromethyl protons will change upon substitution.
Data Presentation: ¹H NMR Monitoring
The results from ¹H NMR monitoring can be tabulated as follows:
| Time Point | Characteristic Peak of Starting Material (ppm) | Integral | Characteristic Peak of Product (ppm) | Integral | Molar Ratio (Product:Starting Material) |
| 0 h | e.g., 4.8 (CH₂Cl) | 1.00 | - | 0 | 0:1 |
| 1 h | e.g., 4.8 (CH₂Cl) | 0.50 | e.g., 4.2 (CH₂-Nu) | 0.50 | 1:1 |
| 3 h | e.g., 4.8 (CH₂Cl) | 0.10 | e.g., 4.2 (CH₂-Nu) | 0.90 | 9:1 |
| 6 h | e.g., 4.8 (CH₂Cl) | <0.01 | e.g., 4.2 (CH₂-Nu) | 0.99 | >99:1 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical methods described.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly as intermediates for the synthesis of various therapeutic agents, including antifungal and anticancer drugs.
Introduction
Imidazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. The 1-benzyl-2-(chloromethyl)-1H-imidazole scaffold is a versatile building block, allowing for further functionalization at the chloromethyl group to generate diverse libraries of compounds. The hydrochloride salt form often improves the solubility and handling properties of the parent compound, making it more amenable to pharmaceutical formulations.
The primary synthetic challenge in scaling up the production of these derivatives lies in achieving high yields and purity while maintaining process safety and cost-effectiveness. The following protocols are designed to address these challenges, providing a robust and reproducible methodology for laboratory and pilot-plant scale synthesis.
Data Presentation
Table 1: Summary of Reagents for Multi-Step Synthesis (1 kg Scale)
| Step | Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1 | 2-(Hydroxymethyl)-1H-imidazole | 4578-43-2 | 98.10 | 1.00 kg | 10.19 |
| 1 | Benzyl Chloride | 100-44-7 | 126.58 | 1.42 kg | 11.21 |
| 1 | Sodium Hydroxide | 1310-73-2 | 40.00 | 0.45 kg | 11.25 |
| 1 | Toluene | 108-88-3 | 92.14 | 10 L | - |
| 2 | 1-Benzyl-2-(hydroxymethyl)-1H-imidazole | 13750-62-4 | 188.23 | (from Step 1) | - |
| 2 | Thionyl Chloride | 7719-09-7 | 118.97 | 1.45 kg | 12.19 |
| 2 | Dichloromethane | 75-09-2 | 84.93 | 15 L | - |
| 3 | 1-Benzyl-2-(chloromethyl)-1H-imidazole | 19276-03-0 | 206.67 | (from Step 2) | - |
| 3 | Hydrochloric Acid (in isopropanol) | 7647-01-0 | 36.46 | (as required) | - |
| 3 | Isopropanol | 67-63-0 | 60.10 | 10 L | - |
Table 2: Expected Yields and Purity at Each Synthetic Step
| Step | Product | Theoretical Yield (kg) | Expected Actual Yield (kg) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 1-Benzyl-2-(hydroxymethyl)-1H-imidazole | 1.92 | 1.63 - 1.73 | 85 - 90 | >98 |
| 2 | 1-Benzyl-2-(chloromethyl)-1H-imidazole | 2.11 | 1.85 - 1.96 | 88 - 93 | >97 |
| 3 | 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl | 2.47 | 2.22 - 2.35 | 90 - 95 | >99 |
Experimental Protocols
Step 1: Scale-Up Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
This procedure details the N-benzylation of 2-(hydroxymethyl)-1H-imidazole.
Materials:
-
2-(Hydroxymethyl)-1H-imidazole (1.00 kg, 10.19 mol)
-
Benzyl Chloride (1.42 kg, 11.21 mol)
-
Sodium Hydroxide (0.45 kg, 11.25 mol)
-
Toluene (10 L)
-
Water (10 L)
Procedure:
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-(hydroxymethyl)-1H-imidazole (1.00 kg) and toluene (10 L).
-
Stir the mixture to form a suspension.
-
In a separate vessel, dissolve sodium hydroxide (0.45 kg) in water (2 L) and allow the solution to cool to room temperature.
-
Slowly add the sodium hydroxide solution to the reactor over a period of 30-45 minutes, maintaining the internal temperature below 30°C with cooling.
-
Stir the mixture for 1 hour at room temperature.
-
Add benzyl chloride (1.42 kg) dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water (8 L).
-
Stir for 15 minutes and then allow the layers to separate.
-
Separate the organic layer and wash it with water (2 x 5 L).
-
Concentrate the organic layer under reduced pressure to obtain a crude oil.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-benzyl-2-(hydroxymethyl)-1H-imidazole as a white to off-white solid.
Step 2: Scale-Up Chlorination of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride.
Materials:
-
1-Benzyl-2-(hydroxymethyl)-1H-imidazole (from Step 1)
-
Thionyl Chloride (1.45 kg, 12.19 mol)
-
Dichloromethane (DCM) (15 L)
Procedure:
-
In a 50 L jacketed glass reactor, suspend 1-benzyl-2-(hydroxymethyl)-1H-imidazole in dichloromethane (10 L).
-
Cool the suspension to 0-5°C using a chiller.
-
Slowly add thionyl chloride (1.45 kg) dropwise to the stirred suspension over 2-3 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated sodium bicarbonate (20 L) at 0-10°C. Caution: This should be done in a well-ventilated fume hood as it will generate SO2 gas.
-
Separate the organic layer, and wash it with water (2 x 10 L) and then with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-2-(chloromethyl)-1H-imidazole as a crude oil or solid.
Step 3: Formation of this compound
This final step involves the formation of the hydrochloride salt to improve the product's stability and handling properties.
Materials:
-
1-Benzyl-2-(chloromethyl)-1H-imidazole (from Step 2)
-
Hydrochloric Acid (concentrated or as a solution in isopropanol)
-
Isopropanol (10 L)
-
Diethyl ether or MTBE (as an anti-solvent)
Procedure:
-
Dissolve the crude 1-benzyl-2-(chloromethyl)-1H-imidazole in isopropanol (10 L) in a suitable reactor.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
Stir the mixture at 0-5°C for 1-2 hours. A precipitate should form.
-
If precipitation is slow, an anti-solvent such as diethyl ether or MTBE can be added to facilitate crystallization.
-
Collect the solid product by filtration, wash with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum at 40-50°C to a constant weight to obtain this compound as a crystalline solid.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis.
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
Many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[1][2][3]
Caption: Inhibition of Lanosterol 14α-demethylase.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
Q1: The N-benzylation of 2-(hydroxymethyl)-1H-imidazole is showing low conversion. How can this be improved?
A1: Low conversion in the N-benzylation step is often due to insufficient nucleophilicity of the imidazole nitrogen or suboptimal reaction conditions. Consider the following adjustments:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. Stronger bases can fully deprotonate the imidazole, increasing its reactivity. Aprotic polar solvents are generally preferred.
-
Temperature: Gently heating the reaction can increase the rate of reaction. However, excessively high temperatures may lead to side product formation.
-
Stoichiometry: Ensure the correct molar ratios of reactants. An excess of the imidazole starting material relative to the benzyl halide can sometimes drive the reaction to completion.
Q2: I am observing the formation of a significant amount of the N,N'-dibenzylated imidazolium salt. How can I minimize this side product?
A2: The formation of the 1,3-dibenzylimidazolium chloride is a common side reaction when using benzyl chloride. To minimize this:
-
Slow Addition of Benzyl Chloride: Add the benzyl chloride dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction.
-
Stoichiometry Control: Use a slight excess of the imidazole starting material to ensure the benzyl chloride is the limiting reagent.
Step 2: Chlorination of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
Q3: The chlorination of the hydroxymethyl group with thionyl chloride (SOCl₂) is resulting in a low yield and a dark-colored, impure product. What are the likely causes and solutions?
A3: Low yields and product degradation during chlorination with thionyl chloride can stem from several factors:
-
Reaction Temperature: The reaction of thionyl chloride with alcohols is often exothermic. It is crucial to control the temperature, typically by performing the addition of SOCl₂ at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature or be gently heated.
-
Purity of Starting Material: Ensure the 1-Benzyl-2-(hydroxymethyl)-1H-imidazole is pure and dry. Impurities can lead to side reactions and decomposition.
-
Solvent Choice: Anhydrous, non-reactive solvents such as dichloromethane (DCM) or chloroform are typically used. The presence of water will consume the thionyl chloride and lead to the formation of HCl, which can complicate the reaction.
-
Work-up Procedure: The work-up is critical for isolating a clean product. Quenching the reaction with ice-cold water or a mild base solution must be done carefully to neutralize excess thionyl chloride and HCl.
Q4: After the chlorination reaction, I am having difficulty isolating the 1-Benzyl-2-(chloromethyl)-1H-imidazole as the free base before converting it to the hydrochloride salt.
A4: The free base of 1-Benzyl-2-(chloromethyl)-1H-imidazole can be unstable. It is often preferable to proceed directly to the hydrochloride salt formation. After quenching the reaction, the product can be extracted into an organic solvent. Bubbling dry HCl gas through the dried organic extract or adding a solution of HCl in an anhydrous solvent (like ether or isopropanol) will precipitate the hydrochloride salt, which is typically a more stable and crystalline solid.
Step 3: Purification and Isolation of the Hydrochloride Salt
Q5: The final product, this compound, is difficult to purify and contains residual impurities.
A5: Purification of the final salt can be challenging. Here are some strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be effective. The choice of solvent will depend on the solubility of the product and impurities.
-
Washing: Washing the crude solid product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective purification step.
-
Column Chromatography: While less common for salts, chromatography on silica gel can be used to purify the free base before its conversion to the hydrochloride salt if other methods fail.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the synthesis of this compound?
A: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. A multi-step synthesis of this nature might have an overall yield in the range of 40-60% under optimized conditions.
Q: What are the key safety precautions to take when working with thionyl chloride?
A: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Q: Can other chlorinating agents be used instead of thionyl chloride?
A: Yes, other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can be used for the conversion of alcohols to alkyl chlorides. However, thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
Q: How can I confirm the identity and purity of the final product?
A: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-Benzylation of Imidazole
| Entry | Imidazole/Benzyl Chloride Ratio | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | - | - | Ambient | - | 18 |
| 2 | 2:1 | Imidazole (2) | - | Ambient | - | >46 (conversion) |
| 3 | 1:1 | K₂CO₃ (1) | Acetonitrile | 70 | - | 43 |
| 4 | 1:1 | KOH (2) | - | Ambient | - | 76 |
| 5 | 1:1.1 | NaH (1.2) | THF | 0 to RT | 12-16 | 70-90 |
Note: Data compiled from analogous N-alkylation reactions of imidazoles. Yields can vary based on the specific imidazole substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
This procedure is based on the N-benzylation of 2-(hydroxymethyl)-1H-imidazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), suspend sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Imidazole: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(hydroxymethyl)-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Benzyl Chloride: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction by the dropwise addition of water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This procedure outlines the chlorination of the alcohol intermediate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-2-(hydroxymethyl)-1H-imidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Salt Formation: Dissolve the crude residue in a minimal amount of anhydrous diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Technical Support Center: Reactions with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. The information is designed to help overcome common challenges and minimize the formation of side products in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
The primary side products encountered are typically related to the reactivity of the imidazole core and the benzylic chloride. These include:
-
Over-alkylation Products: When the nucleophile is a primary or secondary amine, the initial product of N-alkylation can react further with another molecule of this compound, leading to di- or even tri-alkylated species. The product amine can sometimes be more nucleophilic than the starting amine, exacerbating this issue.
-
Dimerization Products: Self-condensation of 1-Benzyl-2-(chloromethyl)-1H-imidazole can occur, particularly under basic conditions, leading to the formation of a dimer.
-
Products from Ring N-Alkylation: Although the 2-chloromethyl group is the primary site of nucleophilic attack, under certain conditions, alkylation can occur at one of the nitrogen atoms of the imidazole ring, leading to the formation of a quaternary imidazolium salt. This is more likely if a large excess of an alkylating agent is used in the synthesis of the starting material itself, potentially leading to a 1,3-dibenzylimidazolium chloride byproduct.
Q2: How can I minimize the formation of over-alkylation products with amine nucleophiles?
To reduce over-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to this compound.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring the primary reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation step, which may have a higher activation energy.
Q3: What conditions favor the dimerization of this compound?
Dimerization is more likely to occur in the presence of a strong base and at elevated temperatures. To avoid this, use the mildest basic conditions necessary to deprotonate your nucleophile and maintain the lowest effective reaction temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider increasing the temperature or reaction time.- Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction. |
| Side Product Formation | - Analyze the crude reaction mixture by LC-MS or NMR to identify the major side products.- Implement strategies to minimize the specific side products as outlined in the FAQs and below. |
| Poor Nucleophilicity of the Substrate | - For weakly nucleophilic substrates (e.g., some phenols or anilines), a stronger base may be required to generate the corresponding nucleophile in sufficient concentration. Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. |
| Decomposition of Starting Material | - this compound can be sensitive to heat and strong bases. Avoid unnecessarily high temperatures and prolonged reaction times. |
Issue 2: Formation of Multiple Products
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | - As detailed in the FAQs, use a slight excess of the amine nucleophile and add the electrophile slowly.- Consider protecting the product amine if it is significantly more nucleophilic than the starting amine. |
| Dimerization | - Use milder basic conditions (e.g., K₂CO₃ instead of NaH).- Maintain a lower reaction temperature. |
| Lack of Regioselectivity (in related unsymmetrical imidazoles) | - While the primary reaction site is the chloromethyl group, if working with analogs that have reactive sites on the imidazole ring, the choice of solvent and base can influence regioselectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. |
Experimental Protocols
The following are detailed experimental procedures for nucleophilic substitution reactions using this compound with different classes of nucleophiles.
Protocol 1: Reaction with a Phenolic Nucleophile
This protocol describes a general procedure for the synthesis of an aryl ether derivative.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol outlines the synthesis of a thioether derivative.
Materials:
-
This compound
-
Thiol
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with an Amine Nucleophile
This protocol provides a general method for the N-alkylation of a primary or secondary amine, with considerations to minimize over-alkylation.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the amine (1.2 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 2-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for reactions.
Caption: Common side product formation pathways.
Technical Support Center: Purification of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides answers to frequently asked questions and troubleshooting advice for the purification of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities, as well as the desired final purity. As a hydrochloride salt, the compound's solubility is significantly different from its free-base form, which influences solvent selection for both methods.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 1-benzyl-2-(hydroxymethyl)-1H-imidazole if the synthesis involves chlorination of the corresponding alcohol.
-
Over-alkylation Products: Formation of quaternary imidazolium salts if excess benzyl chloride is used under certain conditions.[1]
-
Hydrolysis Product: 1-Benzyl-2-(hydroxymethyl)-1H-imidazole, formed by the reaction of the chloromethyl group with water. The hydrochloride salt form is generally more stable and less prone to hydrolysis than the free base.
-
Solvent Adducts: Residual solvents from the reaction or initial work-up may be present.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is a poor choice. To troubleshoot this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent phase separation.
-
Cool the solution very slowly. Allow it to cool to room temperature undisturbed before moving to an ice bath.
-
Try a different solvent system. A mixture of solvents, such as isopropanol/diethyl ether or ethanol/ethyl acetate, can often promote crystallization.
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: For a polar hydrochloride salt, normal-phase silica gel chromatography is common. Start with a polar solvent system and adjust polarity based on TLC analysis. A common mobile phase for similar compounds is a mixture of a polar organic solvent and a less polar one, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of acid (like acetic acid) or a base (like triethylamine, after neutralizing the salt to its free base form) to improve peak shape and prevent streaking on the column.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. The crystals were filtered before crystallization was complete. | 1. Choose a solvent in which the compound has lower solubility at cold temperatures. Add a less-polar "anti-solvent" to the solution to induce precipitation.2. Reduce the volume of the solvent by evaporation before cooling.3. Allow more time for crystallization at a low temperature. |
| Product Streaking on TLC/Column Chromatography | 1. The compound is highly polar and interacts strongly with the silica gel.2. The compound is degrading on the silica gel.3. The column is overloaded. | 1. Add a small percentage of a modifier to the eluent. For a hydrochloride salt, adding a small amount of methanol or a few drops of acetic acid can improve chromatography.2. Consider using a different stationary phase, such as alumina, or switch to reverse-phase chromatography.3. Use a larger column or load less crude material. |
| Co-elution of Impurities | 1. The polarity of the impurity is very similar to the product.2. The chosen eluent system does not provide adequate separation. | 1. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.2. Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[1][2] |
| Product Appears Unstable (Color Change) | 1. The chloromethyl group may be reactive, leading to degradation.2. Presence of acidic or basic impurities. | 1. Perform purification steps at lower temperatures and minimize exposure to moisture.2. Ensure the pH is controlled. As a hydrochloride salt, the compound is in an acidic state. Avoid exposure to strong bases unless intending to isolate the free base. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures like isopropanol/diethyl ether or ethanol/ethyl acetate are often effective.
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or solvent mixture) required to completely dissolve the crude this compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of the free base form, which is often easier to chromatograph than the salt.
-
Neutralization (Optional but Recommended): Dissolve the crude hydrochloride salt in water and adjust the pH to ~8-9 with a base like aqueous sodium bicarbonate. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A system that gives the product an Rf value of 0.2-0.4 is typically ideal. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar starting solvent for gradient elution) and pack the column.
-
Loading: Dissolve the crude product (free base) in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Reformation (If Required): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same or another anhydrous solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the solid by filtration.
Visualizations
Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Workflow for selecting a purification method.
Troubleshooting Recrystallization
This decision tree helps diagnose and solve common issues during recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
References
troubleshooting failed reactions with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Welcome to the technical support center for 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary reactive site is the carbon of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The hydrochloride form indicates that the imidazole ring is protonated, which can influence its reactivity and solubility.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Low yields or incomplete reactions can be attributed to several factors:
-
Insufficiently strong base: If your nucleophile is neutral (e.g., an amine or alcohol), a base is often required to deprotonate it, increasing its nucleophilicity. The hydrochloride salt of the starting material will also consume one equivalent of the base.
-
Poor solubility of reactants: Ensure that all reactants are adequately dissolved in the chosen solvent at the reaction temperature.
-
Steric hindrance: A bulky nucleophile may have difficulty approaching the reactive chloromethyl group.[1]
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Decomposition of the reagent: Although generally stable, prolonged heating or exposure to strong bases could potentially lead to degradation. It is recommended to retest the product after 12 months of receipt.
Q3: I am observing the formation of an unexpected and often insoluble white solid in my reaction mixture. What could this be?
A common side reaction in alkylations involving imidazole derivatives is the formation of quaternary imidazolium salts.[2] In this case, if your nucleophile is an imidazole-containing compound, the product of the initial reaction can be further alkylated by another molecule of this compound, leading to a charged and often less soluble imidazolium salt.
Q4: How can I minimize the formation of side products like quaternary salts?
To reduce the likelihood of over-alkylation and other side reactions:
-
Control the stoichiometry: Use a slight excess of the nucleophile relative to the this compound.
-
Slow addition of the alkylating agent: Adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus minimizing the chance of a second alkylation event.[2]
-
Monitor the reaction: Closely follow the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.[2]
Q5: What are the recommended storage and handling conditions for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Avoid contact with skin and eyes, and wear suitable protective clothing.[3] It is incompatible with strong oxidizing agents.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the nucleophile. | Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). Ensure at least two equivalents of base are used to neutralize the HCl salt and deprotonate the nucleophile. |
| Low reactivity of the nucleophile. | Increase the reaction temperature. Consider using a catalyst if applicable. | |
| Poor solubility of reactants. | Choose a solvent that dissolves all components at the reaction temperature (e.g., DMF, DMSO, Acetonitrile). | |
| Deactivated reagent. | Use a fresh bottle of the reagent or verify its purity. | |
| Formation of Multiple Products | Over-alkylation leading to quaternary salts. | Use a slight excess of the nucleophile. Add the alkylating agent slowly. Monitor the reaction closely and stop it upon consumption of the starting material. |
| Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, alcoholic solvents can act as nucleophiles. | |
| Impurities in the starting material. | Purify the starting materials before use. | |
| Difficult Product Purification | Product has similar polarity to starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation. |
| Product is a salt. | Use an appropriate workup procedure, such as neutralization and extraction, to obtain the free base of the product. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Thioether Derivative
This protocol is adapted for the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol nucleophile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C and add a solution of the thiol (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Reaction pathway and potential side reaction.
References
Technical Support Center: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process:
-
N-benzylation of 2-(hydroxymethyl)-1H-imidazole.
-
Chlorination of 1-benzyl-2-(hydroxymethyl)-1H-imidazole.
Issue 1: Low Yield in N-benzylation Step
Question: My N-benzylation of 2-(hydroxymethyl)-1H-imidazole with benzyl chloride results in a low yield of 1-benzyl-2-(hydroxymethyl)-1H-imidazole. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the N-benzylation step can be attributed to several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Base and Solvent: The choice of base and solvent is critical. A common issue is incomplete deprotonation of the imidazole ring.
-
Weak Base: If using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its effectiveness.
-
Strong Base: For a more robust reaction, consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
-
Temperature: The reaction temperature plays a significant role in the reaction rate and yield.
-
Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of benzyl chloride to control the initial exothermic reaction.
-
Gradual Heating: After the initial addition, gradually increase the temperature. Gentle heating (e.g., 50-70 °C) can drive the reaction to completion.[1] High temperatures may lead to the formation of byproducts.
-
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.
-
Reagent Purity: Ensure that the 2-(hydroxymethyl)-1H-imidazole and benzyl chloride are pure and free from moisture.
Issue 2: Formation of Multiple Products in Chlorination Step
Question: During the chlorination of 1-benzyl-2-(hydroxymethyl)-1H-imidazole with thionyl chloride (SOCl₂), I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of this reaction?
Answer: The formation of multiple products in the chlorination step is often due to the high reactivity of thionyl chloride and potential side reactions. Careful control of the reaction conditions is essential.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter for this reaction.
-
Low Temperature: The reaction should be carried out at a low temperature, typically 0 °C or even -10 °C, to minimize the formation of degradation products. The addition of thionyl chloride should be slow and dropwise to maintain this low temperature.
-
Avoid Overheating: Allowing the reaction to warm up prematurely can lead to the formation of tars and other impurities.
-
-
Solvent: Use an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform. The presence of moisture will decompose the thionyl chloride.
-
Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the alcohol. A large excess can lead to more side reactions.
-
Quenching: Quench the reaction carefully by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl generated.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the N-benzylation of 2-(hydroxymethyl)-1H-imidazole?
A1: The optimal temperature can vary depending on the base and solvent system used. A general approach is to start the reaction at 0 °C during the addition of reagents and then slowly warm to room temperature or gently heat to 50-70 °C to ensure the reaction goes to completion.[1] Monitoring the reaction by TLC is crucial to determine the optimal time and temperature for your specific setup.
Q2: What are the common side products in the N-benzylation of imidazoles?
A2: A common side product is the dialkylated 1,3-dibenzylimidazolium salt, which forms when the already benzylated imidazole reacts with another molecule of benzyl chloride. To minimize this, you can use a slight excess of the imidazole starting material relative to the benzyl chloride and add the benzyl chloride slowly to the reaction mixture.
Q3: How does temperature affect the chlorination of 1-benzyl-2-(hydroxymethyl)-1H-imidazole with thionyl chloride?
A3: Temperature has a significant impact on the chlorination reaction. Higher temperatures can lead to the decomposition of the starting material and the product, resulting in a lower yield and the formation of colored impurities. It is highly recommended to perform the reaction at low temperatures (0 °C or below) to achieve a cleaner reaction and a higher yield of the desired product.
Q4: What are some alternative chlorinating agents to thionyl chloride?
A4: While thionyl chloride is commonly used, other reagents can be employed for the chlorination of alcohols, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). However, the reaction conditions, especially the temperature, will need to be optimized for each specific reagent.
Data Presentation
The following tables provide illustrative data on the optimization of reaction temperature for the two key steps in the synthesis of this compound.
Table 1: Optimization of N-benzylation of 2-(hydroxymethyl)-1H-imidazole
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | Room Temperature | 24 | 65 | 90% |
| 2 | 50 | 12 | 85 | 95% |
| 3 | 70 | 8 | 92 | 97% |
| 4 | 90 | 6 | 88 | 90% (minor byproducts observed) |
Table 2: Optimization of Chlorination of 1-benzyl-2-(hydroxymethyl)-1H-imidazole with Thionyl Chloride
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | Room Temperature | 2 | 55 | 75% (significant decomposition) |
| 2 | 0 | 4 | 88 | 96% |
| 3 | -10 | 6 | 94 | 98% |
| 4 | -20 | 8 | 91 | 97% (slower reaction rate) |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-2-(hydroxymethyl)-1H-imidazole
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of 2-(hydroxymethyl)-1H-imidazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is cooled back to 0 °C, and benzyl chloride (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to 70 °C for 8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
A solution of 1-benzyl-2-(hydroxymethyl)-1H-imidazole (1.0 eq.) in anhydrous dichloromethane is cooled to -10 °C in an ice-salt bath under an inert atmosphere.
-
Thionyl chloride (1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below -5 °C.
-
The reaction mixture is stirred at -10 °C for 6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford this compound as a solid, which is then collected by filtration and dried under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
preventing decomposition of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride during storage
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1][2][3][4] The container must be kept tightly closed to prevent moisture absorption and contamination.[1][2][4] It is also advisable to store it in a corrosives area, away from incompatible materials.[1]
Q2: What substances are incompatible with this compound during storage?
A2: This compound should not be stored with strong oxidizing agents, strong acids, strong reducing agents, or acid chlorides.[1] Contact with these substances can lead to hazardous reactions and accelerate decomposition.
Q3: My compound shows signs of degradation (e.g., discoloration, clumping). What are the likely causes?
A3: Signs of degradation in this compound are typically due to exposure to moisture, light, or elevated temperatures. The imidazole moiety, in general, is susceptible to several degradation pathways:
-
Hydrolysis: The chloromethyl group is an electrophilic site prone to nucleophilic attack by water, which can lead to the formation of the corresponding 2-hydroxymethyl derivative. This process can be accelerated by basic or neutral pH conditions.
-
Oxidation: Imidazole rings can undergo oxidation, which may be mediated by atmospheric oxygen (autoxidation), especially under basic conditions, or by contaminating oxidizing agents.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole ring.[5]
-
Thermal Decomposition: High temperatures can cause thermal decomposition. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]
Q4: How should I handle this compound to minimize decomposition during experiments?
A4: To maintain the integrity of the compound during experimental use, it is crucial to handle it in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][3] Minimize dust generation and accumulation.[1] Use personal protective equipment, including gloves and eye protection.[1][3] For solution-based experiments, use anhydrous, high-purity solvents whenever possible. If aqueous buffers are necessary, they should be freshly prepared and de-gassed to remove dissolved oxygen. Buffering the solution to a slightly acidic pH (e.g., 5-6) may enhance stability, though the optimal pH should be determined empirically for your specific application.[5] Protect solutions from light by using amber vials or covering them with aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Exposure to air (oxidation) or moisture (hydrolysis). | Discard the reagent if significant discoloration is observed. Ensure the container is purged with an inert gas (e.g., argon, nitrogen) before sealing and is stored in a desiccator. |
| Inconsistent experimental results or loss of compound activity | Decomposition of the starting material. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. If degradation is confirmed, procure a new batch and strictly adhere to recommended storage and handling conditions. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | This suggests the presence of impurities from hydrolysis, oxidation, or photodegradation.[5] Protect fresh samples from light and analyze them promptly. To identify the cause, expose separate aliquots of a fresh sample to light, elevated temperature, and air to determine which condition generates the unknown peaks. |
Experimental Protocols
Protocol: Stability Assessment via Forced Degradation Study
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor in a suitable vial.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolysis studies).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and analyze at various time points (e.g., 1, 2, 4, 8 hours), as degradation is often rapid.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Analyze at specified time intervals.
-
Thermal Degradation: Dilute the stock solution with an appropriate solvent. Heat at 80°C in the dark.
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV/Vis light). Wrap a control sample in aluminum foil and place it in the same chamber.
4. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Visualizations
Caption: Troubleshooting workflow for identifying and preventing decomposition.
Caption: Major degradation pathways for the compound.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The most common impurities can be categorized by their origin in the synthetic process:
-
Starting Material Impurities:
-
Process-Related Impurities (N-Benzylation Step):
-
Unreacted 2-(chloromethyl)-1H-imidazole (if this is the starting material).
-
1,3-Dibenzyl-2-(chloromethyl)-1H-imidazolium chloride (from over-benzylation).
-
-
Process-Related Impurities (Chlorination Step):
-
1-Benzyl-2-methyl-1H-imidazole or 1-benzyl-2-(hydroxymethyl)-1H-imidazole (unreacted starting material for chlorination).
-
1-Benzyl-2-(dichloromethyl)-1H-imidazole hydrochloride (over-chlorination product).
-
-
Degradation Products:
-
1-Benzyl-2-(hydroxymethyl)-1H-imidazole hydrochloride (from hydrolysis of the chloromethyl group).
-
Q2: How can I minimize the formation of the dibenzylated impurity?
A2: To minimize the formation of 1,3-dibenzyl-2-(chloromethyl)-1H-imidazolium chloride, you can employ the following strategies:[3]
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to benzyl chloride.
-
Slow Addition: Add the benzyl chloride dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the primary starting material is consumed.
Q3: What are the key parameters to control during the chlorination of 1-benzyl-2-methyl-1H-imidazole?
A3: Key parameters to control during the chlorination step include:
-
Chlorinating Agent: The choice and stoichiometry of the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride) are critical. An excess can lead to over-chlorination.
-
Temperature: The reaction temperature should be carefully controlled to prevent unwanted side reactions and degradation.
-
Reaction Time: Monitor the reaction to determine the optimal time for completion without the formation of excess impurities.
Q4: My final product is showing a peak corresponding to 1-benzyl-2-(hydroxymethyl)-1H-imidazole. What is the likely cause?
A4: The presence of 1-benzyl-2-(hydroxymethyl)-1H-imidazole is most likely due to the hydrolysis of the chloromethyl group in your final product. This can occur during workup, purification, or storage, especially in the presence of water or other nucleophiles. Ensure all solvents and reagents used in the final steps are anhydrous and store the product in a dry environment.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete N-benzylation | - Ensure the base used (e.g., NaH, K₂CO₃) is of good quality and used in the correct stoichiometric amount to achieve complete deprotonation of the imidazole.[3] - Use an appropriate anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile) to ensure all reactants are in solution. - Consider increasing the reaction temperature or time, while monitoring for impurity formation. |
| Inefficient Chlorination | - Verify the activity of the chlorinating agent. - Optimize the reaction temperature; some chlorinations require heating, while others may need to be cooled to prevent side reactions. - Ensure efficient removal of byproducts like HCl, which can sometimes inhibit the reaction. |
| Product Loss During Workup/Purification | - Minimize the use of aqueous solutions during workup to prevent hydrolysis of the chloromethyl group. - Optimize the recrystallization solvent and conditions to maximize recovery. |
Problem 2: High Levels of 1-Benzyl-2-(dichloromethyl)-1H-imidazole Impurity
| Potential Cause | Troubleshooting Steps |
| Over-chlorination | - Reduce the stoichiometric equivalent of the chlorinating agent. - Lower the reaction temperature to decrease the reaction rate and improve selectivity. - Reduce the reaction time and monitor the progress closely by HPLC or GC-MS to stop the reaction at the optimal point. |
Problem 3: Presence of Unreacted 1-Benzyl-2-methyl-1H-imidazole
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination | - Increase the reaction time or temperature, while carefully monitoring for the formation of over-chlorinated byproducts. - Increase the amount of the chlorinating agent incrementally. - Ensure the reaction is performed under anhydrous conditions, as water can quench some chlorinating agents. |
Data Presentation: Impurity Profile
The following table provides a hypothetical impurity profile for a typical batch of this compound, as determined by HPLC.
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Hypothetical Batch Result (%) |
| 1-Benzyl-2-methyl-1H-imidazole | 5.8 | 0.72 | ≤ 0.15 | 0.08 |
| 1-Benzyl-2-(hydroxymethyl)-1H-imidazole | 4.5 | 0.56 | ≤ 0.20 | 0.12 |
| 1-Benzyl-2-(dichloromethyl)-1H-imidazole | 9.2 | 1.15 | ≤ 0.10 | 0.05 |
| Benzyl Chloride | 11.5 | 1.44 | ≤ 0.05 | Not Detected |
| 2-Methylimidazole | 2.1 | 0.26 | ≤ 0.10 | 0.03 |
| Main Compound | 8.0 | 1.00 | ≥ 99.0 | 99.7 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general guideline for the separation of this compound from its potential process-related impurities and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the HPLC method described above.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. The information is designed to help manage potential exothermic reactions and address other common issues encountered during experimentation.
Disclaimer
The following information is for guidance purposes only and should not replace a thorough risk assessment and consultation of the relevant Safety Data Sheet (SDS) before commencing any experimental work. All procedures should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Troubleshooting Exothermic Reactions
Uncontrolled exothermic reactions can pose a significant safety hazard. The N-alkylation of imidazoles, a common reaction type for this compound, can be exothermic. The following guide provides steps to identify and mitigate potential thermal runaways.
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent Addition is Too Fast: The rate of heat generation exceeds the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath temperature is too high, or the coolant flow is insufficient. 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring. 4. Incorrect Reagent Concentration: Using more concentrated reagents than specified can lead to a faster, more exothermic reaction. | 1. Immediately stop reagent addition. 2. Increase cooling: Lower the temperature of the cooling bath and/or increase the coolant flow rate. 3. Ensure vigorous stirring: Check that the stirrer is functioning correctly and increase the stirring speed if necessary. 4. Monitor temperature and pressure closely: If the temperature continues to rise uncontrollably, proceed to the emergency quenching procedure. 5. Once the temperature is stable and within the desired range, resume reagent addition at a significantly slower rate. |
| Delayed Exotherm (Reaction "Takes Off" After a Delay) | 1. Accumulation of Unreacted Starting Material: If the reaction was too cold during the initial addition phase, a significant amount of unreacted material may have accumulated, which is now reacting rapidly as the temperature rises. | 1. Immediately stop reagent addition and any heating. 2. Apply maximum cooling. 3. Be prepared for a rapid temperature and pressure increase. 4. If the reaction is approaching the boiling point of the solvent or is otherwise becoming uncontrollable, initiate the emergency quenching procedure. 5. In the future, ensure the reaction is initiated (a slight exotherm is observed) before adding the bulk of the reagent. |
| Pressure Buildup in the Reactor | 1. Gas Evolution: The reaction may be producing gaseous byproducts (e.g., HCl if a base is not used effectively). 2. Boiling of Solvent or Reagents: The reaction temperature has exceeded the boiling point of one or more components. 3. Decomposition: A decomposition reaction is generating non-condensable gases. | 1. Immediately stop any heating and apply maximum cooling. 2. If the pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber) if the system is designed for it and it is safe to do so. 3. If the cause is boiling, reducing the temperature should alleviate the pressure. 4. If decomposition is suspected, proceed with the emergency quenching procedure. |
Emergency Quenching Protocol
In the event of an uncontrollable exothermic reaction, a pre-planned quenching procedure is essential.
General Quenching Steps:
-
Stop all reagent and heat addition.
-
Apply maximum cooling.
-
If safe to do so, slowly add a pre-determined quenching agent to the reaction mixture via an addition funnel or a pump. The addition should be at a rate that controls the exotherm of the quenching process itself.
-
Monitor the reactor temperature and pressure continuously. Be prepared for potential gas evolution.
-
Continue adding the quenching agent until the reaction temperature is brought under control and begins to decrease steadily.
-
Once the reaction is quenched and the temperature is stable at a safe level, the mixture can be worked up appropriately.
Suitable Quenching Agents:
The choice of quenching agent depends on the specific reaction chemistry. For N-alkylation reactions, a high-boiling point, non-reactive solvent can be used to dilute the reaction mixture and absorb heat. A pre-cooled solution of a weak acid or base may also be appropriate, depending on the reaction conditions. A thorough hazard analysis should be conducted to determine the most suitable quenching agent for your specific process.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheet, this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1] Reactions involving this compound, particularly N-alkylation, can be exothermic and require careful temperature control.
Q2: What are the key parameters to monitor during a reaction with this compound?
A2: Continuous monitoring of the internal reaction temperature and pressure is critical. The rate of addition of reagents, stirring speed, and the performance of the cooling system are also crucial parameters to control to prevent a thermal runaway.
Q3: How can I assess the thermal hazard of my specific reaction?
A3: A thorough thermal hazard assessment is essential before scaling up any reaction. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide crucial data on the heat of reaction, onset temperature of decomposition, and the potential for a thermal runaway.
Q4: What are some general best practices for handling this compound?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
Ensure that an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible.
-
Have a pre-planned emergency procedure, including a quenching protocol, in place before starting the reaction.
Q5: What should I do in case of a spill?
A5: In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and absorb the spill with an inert material. Collect the absorbed material in a sealed container for proper disposal. Do not allow the material to enter drains or waterways.
Experimental Protocols
General Protocol for N-Alkylation of an Imidazole Derivative
This is a general procedure and must be adapted and optimized for the specific substrate and scale of the reaction. A thorough risk assessment must be conducted before proceeding.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Reaction vessel with a stirrer, thermometer, and addition funnel
Procedure:
-
To a stirred solution of the nucleophile and base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Slowly add a solution of this compound in the same solvent to the reaction mixture via an addition funnel over a period of time, ensuring the internal temperature does not exceed the set limit.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for a Controlled N-Alkylation Reaction
Caption: A logical workflow for conducting an N-alkylation reaction with checkpoints for monitoring and emergency procedures.
Representative Signaling Pathway for Substituted Imidazoles
Some substituted imidazoles have been shown to interact with the Hedgehog signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the Hedgehog signaling pathway, indicating a potential point of inhibition by substituted imidazoles.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this reagent, with a particular focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The primary reactivity of this compound is centered around the chloromethyl group, which is susceptible to nucleophilic substitution. This makes it a versatile reagent for introducing the 1-benzyl-1H-imidazol-2-ylmethyl moiety onto various nucleophiles such as amines, thiols, phenols, and carbanions.
Q2: Why is my reaction yield low when using this compound?
A2: Low yields can stem from several factors. The hydrochloride salt form may have limited solubility in certain organic solvents. Additionally, the imidazole ring can influence the reactivity of the chloromethyl group. Side reactions, such as elimination or reaction with the solvent, can also reduce the yield of the desired product. It is also important to ensure that the starting material is pure and dry.
Q3: How does the choice of solvent affect the reaction rate and mechanism?
A3: The solvent plays a critical role in determining the reaction pathway, primarily between SN1 and SN2 mechanisms. Polar aprotic solvents, such as DMF or acetonitrile, generally favor the SN2 pathway, which is often desirable for direct substitution. Polar protic solvents, like ethanol or water, can promote the SN1 pathway by stabilizing the potential carbocation intermediate, which may lead to a mixture of products or solvolysis.
Q4: I am observing multiple spots on my TLC analysis. What are the likely side products?
A4: Multiple spots on a TLC plate suggest the formation of side products. Common side products can include the hydrolyzed compound, 2-(hydroxymethyl)-1-benzyl-1H-imidazole, if moisture is present. Depending on the base and solvent used, elimination products could also form. If your nucleophile has multiple reactive sites, you may also be seeing products of multiple substitutions.
Q5: Is a base always required for reactions with this compound?
A5: Yes, a base is typically required for two reasons. First, to deprotonate the hydrochloride salt to the free base form of the imidazole, which can be more soluble in organic solvents. Second, to neutralize the hydrochloric acid that is generated during the nucleophilic substitution reaction. The choice of base is crucial; a bulky, non-nucleophilic base is often preferred to avoid it competing with your primary nucleophile.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Solubility of Starting Material | The hydrochloride salt may not be soluble in your chosen solvent. Try using a more polar solvent like DMF or DMSO. Alternatively, you can neutralize the salt with a base and extract the free base into a different organic solvent before proceeding with the reaction. |
| Inappropriate Solvent Choice | Your solvent may be promoting an undesired reaction pathway (e.g., SN1 leading to solvolysis). For SN2 reactions with most nucleophiles, polar aprotic solvents such as acetonitrile or DMF are generally recommended. |
| Insufficient Base | An inadequate amount of base will result in an acidic reaction mixture, which can protonate your nucleophile, reducing its reactivity. Use at least two equivalents of a non-nucleophilic base: one to neutralize the hydrochloride and one to scavenge the HCl produced. |
| Moisture in the Reaction | The chloromethyl group is sensitive to hydrolysis. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Competing SN1 and SN2 Pathways | The formation of a carbocation intermediate in an SN1 reaction can lead to rearrangements or reaction with the solvent. To favor the SN2 pathway, use a polar aprotic solvent and a good, non-hindered nucleophile. |
| Side Reaction with Base | If a nucleophilic base (e.g., an amine) is used, it can compete with the intended nucleophile. Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate. |
| Over-alkylation of Nucleophile | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may get a mixture of mono- and di-substituted products. To favor mono-alkylation, use a larger excess of the nucleophile. |
Data Presentation
Table 1: Expected Influence of Solvent Type on Nucleophilic Substitution Reactions
| Solvent Type | Examples | Expected Effect on SN1 | Expected Effect on SN2 | General Recommendation for this compound |
| Polar Protic | Water, Ethanol, Methanol | Rate increases due to stabilization of the carbocation intermediate and the leaving group. | Rate decreases due to solvation of the nucleophile. | Use with caution; may lead to solvolysis and a mixture of products. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Rate is moderate. | Rate significantly increases as the nucleophile is less solvated. | Recommended for most nucleophilic substitution reactions to favor the SN2 pathway. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Rate is very slow. | Rate is slow due to poor solubility of the ionic starting material. | Not generally recommended due to poor solubility of the hydrochloride salt. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq.). Stir the mixture at room temperature for 15 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Technical Support Center: Catalyst Selection for Reactions Involving 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used for N-alkylation reactions due to the reactive chloromethyl group. It can also potentially undergo various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, although these are less common and may require careful optimization.
Q2: How do I choose the right catalyst for an N-alkylation reaction with this compound?
A2: For N-alkylation of amines or other nucleophiles, a catalyst is often not strictly necessary as the reaction can proceed via nucleophilic substitution. However, to enhance reaction rates and yields, particularly with less reactive nucleophiles, a phase-transfer catalyst (PTC) is recommended. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) being typical choices depending on the nucleophilicity of the substrate.
Q3: What type of catalyst is suitable for Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura coupling reactions involving benzylic chlorides, a palladium catalyst is essential. A common system involves a palladium(II) precatalyst such as Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand. Ligands like SPhos or XPhos are often effective for challenging couplings involving chlorides. N-heterocyclic carbene (NHC) ligands can also be employed.
Q4: Can I use this compound in a Heck reaction? What catalyst should I use?
A4: Yes, benzylic chlorides can be used in Heck reactions. A palladium catalyst is required. A typical catalyst system would be Pd(OAc)₂ with a phosphine ligand. For less reactive substrates, more specialized ligands may be necessary. Nickel-based catalysts have also been reported for Heck-type reactions of benzyl chlorides and may offer an alternative.
Q5: Is Buchwald-Hartwig amination a feasible reaction for this substrate?
A5: Buchwald-Hartwig amination to form a C-N bond at the benzylic position is possible. This reaction requires a palladium catalyst and a suitable phosphine ligand. Catalyst systems like those used for Suzuki-Miyaura coupling, often involving bulky and electron-rich biarylphosphine ligands (e.g., XPhos, BippyPhos), are generally effective. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being common.
Troubleshooting Guides
N-Alkylation Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong base to deprotonate the nucleophile. | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and anhydrous. |
| Low reactivity of the nucleophile. | Increase the reaction temperature. Consider using a phase-transfer catalyst (e.g., TBAB) to enhance nucleophilicity. | |
| Steric hindrance around the nucleophilic center. | Increase reaction time and temperature. Use a less sterically demanding solvent. | |
| Formation of multiple products | Over-alkylation of the nucleophile. | Use a stoichiometric amount of the alkylating agent or a slight excess of the nucleophile. |
| Reaction at multiple sites on the nucleophile. | Protect other reactive sites on the nucleophile before the alkylation step. | |
| Decomposition of starting material | Reaction temperature is too high. | Monitor the reaction at a lower temperature for a longer duration. |
| Presence of moisture for sensitive reagents. | Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig)
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst. | Use a pre-catalyst/ligand system known to be effective for aryl/benzyl chlorides (e.g., Pd₂(dba)₃/SPhos). Ensure the palladium source and ligand are of high purity. Perform the reaction under strictly inert conditions to prevent catalyst deactivation. |
| Poor choice of base. | The base is crucial for the catalytic cycle. For Suzuki-Miyaura, try different bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are common. | |
| Low reactivity of the coupling partner. | Increase the reaction temperature. Switch to a more effective solvent (e.g., dioxane, toluene). | |
| Formation of homocoupling byproduct | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| Inefficient reduction of Pd(II) to Pd(0). | Use a direct Pd(0) source or ensure conditions are suitable for in situ reduction. | |
| Dehalogenation of the starting material | Presence of a hydride source. | Use a solvent less prone to acting as a hydride source. Ensure the base is not contributing to this side reaction. |
| Protodeboronation (Suzuki-Miyaura) | Presence of excess water or acid. | Use anhydrous solvents and ensure the base is not acidic. Consider using a boronate ester instead of a boronic acid. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for analogous reactions, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Alkylation | TBAB (Phase Transfer) | K₂CO₃ or NaH | Acetonitrile or THF | Room Temp - 80 | 70-95 |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 60-90 |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 | 50-85 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu | Toluene or Dioxane | 90-120 | 65-95 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
If the reaction is slow, add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and a small amount of degassed water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Validation & Comparative
comparing antifungal activity of imidazole derivatives synthesized from this compound
A Comprehensive Comparison of the Antifungal Activity of Novel Imidazole-Chalcone Derivatives
An extensive evaluation of a newly synthesized series of fifteen imidazole-chalcone derivatives reveals significant potential for the development of new antifungal agents. This guide provides a detailed comparison of their antifungal efficacy, supported by experimental data, and outlines the methodologies employed in their synthesis and evaluation. The primary mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Comparative Antifungal Activity
The antifungal activity of the synthesized imidazole-chalcone derivatives (designated as 3a-3o ) was evaluated against four clinically relevant Candida species: Candida albicans (ATCC 24433), Candida krusei (ATCC 6258), Candida parapsilosis (ATCC 22019), and Candida glabrata (ATCC 90030). The Minimum Inhibitory Concentration (MIC₅₀), the concentration of the compound required to inhibit 50% of fungal growth, was determined for each derivative. The results are summarized in the table below, with lower MIC₅₀ values indicating higher antifungal potency. For comparison, the activities of the standard antifungal drugs Ketoconazole and Fluconazole are also included.
| Compound | C. albicans (MIC₅₀ µg/mL) | C. krusei (MIC₅₀ µg/mL) | C. parapsilosis (MIC₅₀ µg/mL) | C. glabrata (MIC₅₀ µg/mL) |
| 3a | 3.125 | 0.78 | 1.56 | 1.56 |
| 3b | 1.56 | 0.78 | 1.56 | 1.56 |
| 3c | 1.56 | 0.78 | 0.78 | 0.78 |
| 3d | 3.125 | 1.56 | 1.56 | 0.78 |
| 3e | 6.25 | 3.125 | 3.125 | 3.125 |
| 3f | 12.5 | 6.25 | 6.25 | 6.25 |
| 3g | 12.5 | 6.25 | 6.25 | 6.25 |
| 3h | 25 | 12.5 | 12.5 | 12.5 |
| 3i | 25 | 12.5 | 12.5 | 12.5 |
| 3j | 50 | 25 | 25 | 25 |
| 3k | 50 | 25 | 25 | 25 |
| 3l | >50 | >50 | >50 | >50 |
| 3m | >50 | >50 | >50 | >50 |
| 3n | >50 | >50 | >50 | >50 |
| 3o | >50 | >50 | >50 | >50 |
| Ketoconazole | 1.56 | 0.78 | 0.78 | 0.78 |
| Fluconazole | 3.125 | 6.25 | 1.56 | 3.125 |
Data sourced from "Synthesis and Anticandidal Activity of New Imidazole-Chalcones"[1][2]
Notably, compounds 3a , 3b , 3c , and 3d demonstrated the most potent antifungal activity, with MIC₅₀ values ranging from 0.78 µg/mL to 3.125 µg/mL against the tested Candida strains.[1] Compound 3c was identified as the most active derivative, exhibiting antifungal activity comparable to the standard drug Ketoconazole against all tested species.[1][2]
Experimental Protocols
Synthesis of Imidazole-Chalcone Derivatives (3a-3o)
The synthesis of the target imidazole-chalcone derivatives was achieved through a Claisen-Schmidt condensation reaction. The general procedure involved the reaction of 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one with various substituted benzaldehydes in the presence of a base. The structures of all synthesized compounds were confirmed using spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive method (EDef 7.1).[1][2] Fungal strains were cultured and adjusted to a specific concentration. The compounds were serially diluted in microtiter plates, and the fungal suspension was added to each well. The plates were incubated, and the MIC₅₀ was determined as the lowest concentration of the compound that inhibited 50% of the fungal growth compared to the control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole derivatives involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[3] This is achieved by targeting the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the antifungal activity of the imidazole-chalcone derivatives is depicted in the following diagram.
Caption: Workflow for synthesis and antifungal evaluation of imidazole derivatives.
References
Validation of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride as a Versatile Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive validation of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride as a key building block in the synthesis of 2-substituted-1-benzyl-imidazole derivatives. Its performance is objectively compared with an alternative synthetic strategy, supported by experimental data to inform the selection of the most suitable pathway for specific research and development needs.
The 1-benzyl-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization at the 2-position of this scaffold is a common strategy for modulating pharmacological activity. This compound offers a reactive electrophilic center at the 2-position, making it a valuable precursor for the introduction of various nucleophiles.
Performance Comparison: Synthesis of 1-Benzyl-2-(aminomethyl)-1H-imidazole
To evaluate the efficacy of this compound, we compare its use in the synthesis of 1-Benzyl-2-(aminomethyl)-1H-imidazole with an alternative approach starting from 2-methyl-1H-imidazole.
Route 1: Nucleophilic Substitution using this compound
This route involves the direct displacement of the chloride ion by an amine. The high reactivity of the benzylic chloride facilitates this substitution.
Route 2: N-Benzylation of 2-Methylimidazole followed by Functionalization
This alternative two-step pathway first involves the N-benzylation of the imidazole ring, followed by subsequent functionalization of the 2-methyl group.
| Parameter | Route 1: Via 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl | Route 2: Via N-Benzylation of 2-Methylimidazole |
| Starting Material | This compound | 2-Methylimidazole, Benzyl chloride |
| Key Transformation | Nucleophilic substitution at the 2-chloromethyl group | N-alkylation followed by further functionalization |
| Typical Reagents | Amine (e.g., ammonia, primary/secondary amines) | Sodium hydride, Benzyl chloride |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 95 °C |
| Reaction Time | Not explicitly found | 30 minutes for deprotonation, then overnight |
| Reported Yield | Not explicitly found for aminomethyl derivative | 60.5% (for 1-benzyl-2-methyl-1H-imidazole)[1] |
| Number of Steps | 1 | 2 (for the target molecule) |
Experimental Protocols
Route 1: General Protocol for Nucleophilic Substitution on this compound
-
Materials: this compound, Nucleophile (e.g., amine, thiol, alkoxide), Anhydrous solvent (e.g., Dichloromethane, Acetonitrile), Base (e.g., Triethylamine, Potassium carbonate).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 - 2.0 eq) to the solution and stir.
-
Add the nucleophile (1.0 - 1.2 eq) dropwise to the reaction mixture at the appropriate temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route 2: Synthesis of 1-Benzyl-2-methyl-1H-imidazole[1]
-
Materials: 2-Methylimidazole, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Benzyl chloride, Ethyl acetate, Water, 6N Hydrochloric acid, Diethyl ether, Sodium hydroxide, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-methylimidazole (8.2 g, 0.1 mol) to a slurry of sodium hydride (2.4 g, 0.1 mol) in 50 ml of DMF with stirring.
-
After the initial exothermic reaction subsides, heat the mixture at 70-75°C for 30 minutes, then at 95°C for 15 minutes.
-
Cool the mixture to 68°C and add benzyl chloride (12.7 g, 0.1 mol) dropwise.
-
After stirring for 30 minutes, pour the reaction mixture into 600 ml of water.
-
Extract the product with ethyl acetate (2 x 200 ml).
-
Wash the combined organic extracts sequentially with water (1 x 400 ml), saturated sodium chloride solution (1 x 100 ml), and then with 6N HCl (1 x 50 ml).
-
Make the HCl washings alkaline with sodium hydroxide and extract with diethyl ether.
-
Dry the ether extract over MgSO₄ and evaporate under reduced pressure to obtain 1-benzyl-2-methyl-1H-imidazole as a pale yellow oil (Yield: 11.5 g, 60.5%).[1]
-
Signaling Pathways and Experimental Workflows
Synthetic Pathway for Route 1
Caption: Synthetic route via nucleophilic substitution.
Synthetic Pathway for Route 2
Caption: Two-step alternative synthetic route.
Conclusion
This compound serves as a highly valuable and versatile intermediate for the synthesis of 2-substituted 1-benzyl-imidazoles. Its primary advantage lies in the direct and efficient introduction of a wide range of nucleophiles at the 2-position in a single synthetic step. While the alternative route starting from 2-methylimidazole is also viable, it requires a multi-step sequence to achieve the same level of functionalization at the 2-position, potentially leading to lower overall yields and increased operational complexity.
For researchers aiming to rapidly generate a library of diverse 2-substituted 1-benzyl-imidazole analogs for structure-activity relationship (SAR) studies, this compound is the superior choice due to its reactivity and synthetic convergence. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision.
References
biological activity of compounds derived from 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride and Related Scaffolds
For researchers and drug development professionals, the 1-benzyl-1H-imidazole scaffold serves as a versatile foundation for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to this compound. The primary focus is on their anticancer, antifungal, and TGR5 agonist activities, supported by experimental data and detailed protocols.
I. Comparative Analysis of Anticancer Activity
Derivatives of 1-benzyl-1H-benzimidazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with crucial biological targets, such as tubulin and various kinases, which are essential for cellular proliferation.[1]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | GI50 (µM) | Reference |
| 1i (trimethoxy substituted 1H-benzimidazole-2-yl hydrazone) | MCF-7 (Breast) | Not Specified | Similar to podophyllotoxin | - | [2] |
| 1j, 1k (hydroxy and methoxy substituted 1H-benzimidazole-2-yl hydrazones) | MCF-7 (Breast) | Not Specified | Similar to podophyllotoxin | - | [2] |
| 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | MDA-MB-231 (Breast) | Not Specified | - | >16.38 | [3][4] |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | Various | Not Specified | - | - | [5] |
II. Comparative Analysis of Antifungal Activity
The imidazole core is a well-established pharmacophore in numerous antifungal medications.[6] Modifications to the 1-benzyl-1H-benzimidazole scaffold have yielded compounds with notable antifungal properties.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 1b, 1c, 2e, 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazoles) | Candida albicans | 64 | [3][4] |
| 1b, 1c, 2e, 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazoles) | Aspergillus niger | 64 | [3][4] |
| 17 (chloro-substituted benzimidazole) | Three fungal strains | 25-62.5 | [7] |
| 28, 29, 30, 31 (N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides) | Aspergillus niger | 3.12 | [7] |
III. Comparative Analysis of TGR5 Agonist Activity
Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of metabolic diseases such as diabetes and obesity.[8][9] A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[8][9]
Table 3: TGR5 Agonist Activity of Selected 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
| Compound | hTGR5 EC50 (nM) | Reference Compound | hTGR5 EC50 (nM) | Reference |
| 19d | < INT-777 & LCA | INT-777 | - | [8][9] |
| 19e | < INT-777 & LCA | LCA | - | [8][9] |
| 31d (imidazole substituent) | 0.057 | - | - | [10] |
| ZY12201 | 0.057 | - | - | [11] |
IV. Experimental Protocols
A. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
B. TGR5 Activation Assay (Cell-Based Reporter Gene Assay)
This protocol describes a method to screen for TGR5 agonists.[13][14]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a TGR5 expression vector and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a known TGR5 agonist as a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: An increase in luciferase activity indicates the activation of the TGR5 receptor. Calculate the EC50 value (the concentration of compound that produces 50% of the maximal response).
V. Visualizations
Caption: TGR5 receptor activation signaling pathway.
Caption: General experimental workflow for drug discovery.
References
- 1. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. caymanchem.com [caymanchem.com]
structure-activity relationship (SAR) studies of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride analogs
A comprehensive analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazole analogs reveals their potential across diverse therapeutic areas, including metabolic diseases, cancer, and infectious diseases. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols to inform future research and development.
The 1-benzyl-1H-imidazole scaffold serves as a versatile backbone for the development of novel therapeutic agents. Modifications to this core structure, particularly at the C5 position of the imidazole ring and on the benzyl moiety, have yielded compounds with a wide range of pharmacological effects, from anticancer and antifungal to potent agonism of G-protein-coupled receptors. This guide synthesizes key findings from multiple studies to present a clear comparison of these analogs.
Comparative Biological Activities of 1-Benzyl-1H-imidazole Analogs
The biological activity of 1-benzyl-1H-imidazole analogs is highly dependent on the nature and position of substituents. The following tables summarize the in vitro efficacy of selected derivatives against various targets.
TGR5 Agonistic Activity for Metabolic Diseases
A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating type 2 diabetes and obesity.[1][2] The structure-activity relationship highlights that substitutions on the carboxamide moiety significantly influence potency.[1]
| Compound ID | R Group on Carboxamide | EC50 (nM) of hTGR5 Agonistic Activity |
| 19d | 4-(Trifluoromethyl)benzyl | 1.3 |
| 19e | 4-Chlorobenzyl | 2.8 |
| 19a | Benzyl | 15.3 |
| 19b | 4-Methylbenzyl | 20.5 |
| 19c | 4-Methoxybenzyl | 35.7 |
| Data sourced from BenchChem's guide on 1-benzyl-1H-imidazole derivatives.[1] |
Anticancer Activity
Substituted imidazolones have demonstrated cytotoxic effects against human cervical cancer cell lines (HeLa). The MTT assay is a common method to evaluate this activity.
| Compound ID | IC50 (µg/mL) vs. HeLa Cells |
| 3CBRS | 14.56 |
| Cisplatin (Standard) | 6.58 |
| Data from a study on the anticancer activity of substituted imidazolones.[3] |
Furthermore, other imidazole-based compounds have shown potent inhibitory activity against specific cancer-related kinases. For instance, (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives have been identified as highly potent and selective BRAF V600E and CRAF inhibitors.[4]
| Compound ID | Target | IC50 (nM) |
| 10c | BRAF V600E | 38.3 |
| 10c | CRAF | 8.79 |
| Data from a study on benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as Raf inhibitors.[4] |
Aldosterone Synthase (CYP11B2) Inhibition
1-Benzyl-1H-imidazoles have also been investigated as selective inhibitors of aldosterone synthase (CYP11B2), a key enzyme in steroid biosynthesis. The potency of these compounds is influenced by substitutions on the benzyl ring.
| Compound ID | Substitution on Benzyl Ring | IC50 (nM) for CYP11B2 |
| 1b | 4-Cyano | 1 |
| 1c | 4-Trifluoromethyl | 2 |
| 1d | 4-Nitro | 3 |
| 1e | 4-Chloro | 4 |
| 1g | 4-Amino | >1000 |
| Data from a study on 1-Benzyl-1H-imidazoles as CYP11B2 inhibitors.[5] |
Experimental Protocols
MTT Assay for In Vitro Anticancer Screening
This colorimetric assay is used to assess cell viability and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: HeLa (Human Cervical cancer cell line) cells are seeded in 96-well microtiter plates at a density of approximately 10,000 cells per well in a medium containing 10% newborn calf serum.[3]
-
Compound Addition: After 24 hours of incubation to allow for cell attachment, 100 µl of the test compounds at various concentrations (e.g., 31.25 to 1000 µg/ml) are added to the wells.[3]
-
Incubation: The plates are incubated for 72 hours. Microscopic examination is carried out every 24 hours to observe morphological changes.[3]
-
MTT Addition: After the incubation period, the drug solutions are discarded, and 50 µl of MTT solution (2 mg/ml in Hank's Balanced Salt Solution without phenol red) is added to each well.[3]
-
Formazan Solubilization: The plates are incubated for another 4 hours. The supernatant is then removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Structure-Activity Relationship (SAR) Workflow and Signaling Pathway
The development and evaluation of 1-benzyl-1H-imidazole analogs typically follow a structured workflow.
Caption: General workflow for structure-activity relationship (SAR) studies.
TGR5 Signaling Pathway
The activation of TGR5 by 1-benzyl-1H-imidazole-5-carboxamide derivatives like compound 19d can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[2]
Caption: Simplified TGR5 signaling pathway leading to GLP-1 secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
comparative analysis of different synthetic routes to 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on factors such as yield, reaction conditions, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Stepwise Functionalization of Imidazole | Route 2: Cyclization to Form the Imidazole Ring |
| Starting Materials | 2-(Hydroxymethyl)-1H-imidazole, Benzyl bromide | N-Benzyl-1,2-diaminoethane, Chloroacetic acid |
| Key Steps | 1. N-Benzylation2. Chlorination | 1. Cyclization/Condensation |
| Overall Yield | Moderate | Good |
| Reaction Conditions | Step 1: Base (e.g., NaH) in an organic solvent.Step 2: Thionyl chloride. | Reflux in hydrochloric acid. |
| Advantages | Utilizes a commercially available substituted imidazole. | More convergent and potentially higher yielding in a single chemical step from the diamine. |
| Disadvantages | Two distinct reaction steps are required. The handling of sodium hydride and thionyl chloride requires caution. | The starting diamine may require separate synthesis. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in each synthetic route.
"start1" [label="2-(Hydroxymethyl)-1H-imidazole", fillcolor="#FFFFFF"]; "inter1" [label="1-Benzyl-2-(hydroxymethyl)-1H-imidazole"]; "prod1" [label="this compound", fillcolor="#E8F0FE", fontcolor="#202124"];
"start1" -> "inter1" [label="Benzyl bromide, NaH, DMF"]; "inter1" -> "prod1" [label="1. Thionyl chloride\n2. HCl"]; }
"start2" [label="N-Benzyl-1,2-diaminoethane + Chloroacetic acid", fillcolor="#FFFFFF"]; "prod2" [label="this compound", fillcolor="#E8F0FE", fontcolor="#202124"];
"start2" -> "prod2" [label="Reflux in 4N HCl"]; }
Experimental Protocols
Route 1: Stepwise Functionalization of Imidazole
This route involves the initial N-benzylation of 2-(hydroxymethyl)-1H-imidazole followed by the chlorination of the hydroxymethyl group.
Step 1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole
A detailed procedure for the direct N-benzylation of 2-(hydroxymethyl)-1H-imidazole is analogous to the benzylation of similar imidazole derivatives. A general method involves the deprotonation of the imidazole nitrogen followed by reaction with benzyl bromide.
-
Procedure: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF), a solution of 2-(hydroxymethyl)-1H-imidazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0°C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature. Benzyl bromide (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the careful addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound
The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using a chlorinating agent such as thionyl chloride.
-
Procedure: To a solution of 1-Benzyl-2-(hydroxymethyl)-1H-imidazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a few hours until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Cyclization to Form the Imidazole Ring
This route offers a more direct approach by constructing the imidazole ring from acyclic precursors. This method is analogous to the synthesis of the corresponding benzimidazole derivative.[1]
-
Procedure: A mixture of N-benzyl-1,2-diaminoethane (1.0 equivalent) and chloroacetic acid (1.0-1.2 equivalents) in 4N hydrochloric acid is heated at reflux for approximately 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a base, such as aqueous ammonia, to a pH of approximately 7. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrogen chloride.
Comparative Data
| Step | Reagents & Conditions | Time | Yield | Purity |
| Route 1, Step 1 | 2-(Hydroxymethyl)-1H-imidazole, Benzyl bromide, NaH, DMF, 0°C to rt | 12-16 h | Moderate | Good after chromatography |
| Route 1, Step 2 | 1-Benzyl-2-(hydroxymethyl)-1H-imidazole, Thionyl chloride, 0°C to rt | 2-4 h | Good | Good after salt formation |
| Route 2 | N-Benzyl-1,2-diaminoethane, Chloroacetic acid, 4N HCl, Reflux | 4 h | 71.4% (for analogous benzimidazole synthesis)[1] | Good after purification |
Logical Workflow for Synthesis Route Selection
"Start" [label="Start: Need to synthesize 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision1" [label="Availability of Starting Materials", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Route1_Path" [label="Route 1: Stepwise Functionalization"]; "Route2_Path" [label="Route 2: Cyclization"]; "Decision2" [label="Consider Process Parameters", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Eval1" [label="Evaluate: Two steps, handling of NaH and SOCl2"]; "Eval2" [label="Evaluate: One-pot potential, higher convergence"]; "Decision3" [label="Desired Scale and Safety Considerations", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Lab_Scale" [label="Lab Scale: Both routes are feasible."]; "Pilot_Scale" [label="Pilot/Industrial Scale: Route 2 may be preferred for its convergence and potentially simpler work-up."]; "Final_Choice" [label="Select Optimal Synthetic Route", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Decision1"; "Decision1" -> "Route1_Path" [label="2-(Hydroxymethyl)-1H-imidazole\nis readily available"]; "Decision1" -> "Route2_Path" [label="N-Benzyl-1,2-diaminoethane\nis readily available or easily synthesized"]; "Route1_Path" -> "Eval1" -> "Decision2"; "Route2_Path" -> "Eval2" -> "Decision2"; "Decision2" -> "Decision3"; "Decision3" -> "Lab_Scale"; "Decision3" -> "Pilot_Scale"; "Lab_Scale" -> "Final_Choice"; "Pilot_Scale" -> "Final_Choice"; }
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a reliable, stepwise approach that is advantageous when the starting substituted imidazole is commercially available and the two-step process is acceptable. Careful handling of sodium hydride and thionyl chloride is necessary.
Route 2 presents a more convergent synthesis, which can be advantageous in terms of step economy and potentially overall yield. This route is particularly attractive for larger-scale synthesis where a one-pot or near one-pot process is desirable.
The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents involved.
References
Comparative Efficacy of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride Derivatives: A Research Guide
For researchers and professionals in drug development, the 1-benzyl-1H-imidazole scaffold is a versatile platform for discovering novel therapeutic agents. This guide provides a comparative analysis of the potential efficacy of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride and its derivatives. Due to a lack of direct experimental data on this specific compound, this guide leverages data from structurally related imidazole and benzimidazole analogs to provide a comparative context and detailed experimental protocols to enable its evaluation.
Comparative Analysis of Biological Activity
Anticancer Activity of Related Imidazole and Benzimidazole Derivatives
The imidazole nucleus is a key feature in many compounds with potent anticancer activity. Derivatives have been shown to target various cancer cell lines, often exhibiting low micromolar to nanomolar efficacy.[1]
Table 1: In Vitro Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [1] |
| Benzimidazole sulfonamides (Cpd 22) | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [1] |
| 2-Phenyl benzimidazole derivatives | MCF-7 | 3.37 - 6.30 | [1] |
| 1-Benzyl-benzimidazole derivatives (Cpd 179) | MCF-7 | 7.01 | [1] |
| Imidazole-oxazole derivative (Analog 53) | PC3, A549, MCF-7, A2780 | 0.023 - 0.99 | [2] |
| Benzimidazole Salt (Compound 3) | MCF-7, HepG2, DLD-1 | 22.41 - 41.97 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The 2-(chloromethyl) moiety is a reactive group that can potentially alkylate biological nucleophiles, a mechanism that could contribute to cytotoxic activity.[4] The N-benzyl group is a common substituent in many biologically active imidazole and benzimidazole derivatives, often contributing to the compound's potency.[1][5]
Antimicrobial Activity of Related Imidazole and Benzimidazole Derivatives
Benzimidazole and imidazole derivatives are well-established as effective antimicrobial agents.[6] Their activity spectrum often includes both bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 | [7] |
| 2-Chloromethyl-1H-benzimidazole derivative (4m) | C. gloeosporioides, A. solani, F. solani | 18.60 - 27.58 | [8] |
| 2-Chloromethyl-1H-benzimidazole derivative (5b) | Cytospora sp., C. gloeosporioides, B. cinerea, F. solani | 11.38 - 57.71 | [8] |
| 2-Chloromethyl-1H-benzimidazole derivative (7f) | B. cinerea | 13.36 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed protocols for standard in vitro and in vivo assays are provided below.
In Vitro Cytotoxicity Study: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[10]
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in vivo evaluation of anticancer compounds.[11]
Protocol:
-
Tumor Cell Implantation: Inject human tumor cells subcutaneously into the flank of athymic nude mice.[11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a desired volume. Once the tumors reach the target size, randomize the mice into control and treatment groups.[11]
-
Treatment Administration: Administer the test compound to the treatment groups at different doses and schedules. The control group receives a vehicle.[11]
-
Tumor Measurement: Measure the tumor size at repeated time points throughout the study.[11]
-
Data Analysis: Calculate tumor growth inhibition based on the collected data to assess the efficacy of the treatment.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis and evaluation of imidazole derivatives and the in vitro cytotoxicity assay.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For professionals in pharmaceutical research and drug development, the rigorous assessment of chemical purity is a foundational requirement for ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride.
We compare a batch of newly synthesized product against a certified reference standard and a structurally related alternative, 1-Benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride, to demonstrate the specificity and resolving power of these methods. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis.[1][2]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data obtained from the analysis of three samples:
-
Sample A: Synthesized this compound
-
Sample B: Certified Reference Standard (>99% purity)
-
Sample C: Synthesized 1-Benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride (Alternative Compound)
Table 1: HPLC Analysis Data
| Sample | Compound Name | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| A | Synthesized Product | 5.28 | 98.72 | 98.72% |
| Impurity 1 | 3.15 | 0.81 | - | |
| Impurity 2 | 4.54 | 0.47 | - | |
| B | Reference Standard | 5.29 | >99.9 | >99.9% |
| C | Alternative Compound | 6.82 | 99.15 | 99.15% |
Table 2: ¹H NMR Spectroscopy Data
| Sample | Key Chemical Shifts (δ, ppm) in DMSO-d₆ | Presence of Impurity Signals |
| A | 7.61 (s, 1H), 7.45-7.30 (m, 5H), 7.25 (s, 1H), 5.40 (s, 2H), 4.85 (s, 2H) | Yes, minor peaks at 2.50 ppm (DMSO) and 3.35 ppm (water), trace signals at 7.9 ppm. |
| B | 7.61 (s, 1H), 7.45-7.30 (m, 5H), 7.25 (s, 1H), 5.40 (s, 2H), 4.85 (s, 2H) | No unexpected signals detected. |
| C | 7.80-7.50 (m, 4H), 7.40-7.25 (m, 5H), 5.60 (s, 2H), 5.05 (s, 2H) | No unexpected signals detected. |
Table 3: Mass Spectrometry and Melting Point Data
| Sample | Technique | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Melting Point (°C) |
| A | ESI-MS | 207.07 | 207.1 | 145-148°C |
| B | ESI-MS | 207.07 | 207.1 | 150-152°C |
| C | ESI-MS | 257.08 | 257.1 | 188-191°C |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture.[3][4]
-
Instrumentation: HPLC system equipped with a UV detector and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound and is highly effective for identifying and quantifying impurities.[5][6] For hydrochloride salts, specific solvents like DMSO-d₆ are often used to resolve exchangeable protons.[7]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.
-
Procedure: The sample was vortexed until fully dissolved and transferred to an NMR tube. Spectra were acquired with 16 scans.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight.[2]
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Samples were diluted to approximately 100 µg/mL in methanol.
-
Procedure: The sample solution was directly infused into the mass spectrometer. The data was acquired over a mass range of 50-500 m/z.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause the melting point to depress and broaden.[1][8]
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline sample was packed into a capillary tube to a depth of 2-3 mm.
-
Procedure: The capillary tube was placed in the apparatus. The temperature was ramped quickly to 10°C below the expected melting point, then increased at a rate of 1-2°C per minute. The range from the appearance of the first liquid drop to the complete melting of the solid was recorded.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized chemical compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 5. researchgate.net [researchgate.net]
- 6. Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. moravek.com [moravek.com]
Spectroscopic Validation of 1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic validation of reaction products derived from 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride. This versatile reagent is a key building block in the synthesis of a wide array of substituted imidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document outlines the expected spectroscopic characteristics of these products and compares them with potential alternatives, supported by generalized experimental data and detailed protocols for spectroscopic analysis.
Introduction to Spectroscopic Validation in Drug Development
Spectroscopic techniques are indispensable in pharmaceutical research and development for the structural elucidation and purity assessment of synthesized compounds.[2] Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about molecular structure, functional groups, and molecular weight, ensuring the identity and integrity of target molecules.[3][4]
Spectroscopic Characterization of this compound and its Reaction Products
This compound is a reactive intermediate frequently used for the N-alkylation of various nucleophiles. The spectroscopic data of the parent compound and its subsequent products are crucial for confirming successful substitution at the chloromethyl position.
General Reaction Pathway
The primary reaction of 1-benzyl-2-(chloromethyl)-1H-imidazole involves the nucleophilic substitution of the chloride ion. This allows for the introduction of a wide range of functional groups.
References
comparing the efficacy of kinase inhibitors derived from 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy of Novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'- (halogenated)benzylidenebenzohydrazide Derivatives Compared to Established Kinase Inhibitors.
The landscape of kinase inhibitor research is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and resistance profiles. This guide provides a comparative overview of a promising series of benzimidazole derivatives, specifically (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides, against established kinase inhibitors targeting key oncogenic pathways. The data presented herein is intended to assist researchers in evaluating the potential of these novel compounds for further development.
Efficacy Against Cancer Cell Lines: A Tabular Comparison
The in vitro cytotoxic activity of the novel benzimidazole derivatives was evaluated against a panel of human cancer cell lines and compared with established kinase inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Compound | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Novel Benzimidazole Derivatives | |||
| Compound 6h (2-F substituted) | 11.21 | 8.94 | 10.15 |
| Compound 6i (3-F substituted) | 9.89 | 7.82 | 8.74 |
| Established Kinase Inhibitors | |||
| Gefitinib | ~66.9 | >10 | >10 |
| Erlotinib | ~11.57 | ~10.6 | ~9.8 |
| Lapatinib | ~10.12 | Not widely reported | ~136.64 |
| Roscovitine (Seliciclib) | ~9 | Not widely reported | ~11.1 |
Note: IC50 values for established inhibitors are sourced from various publications and may vary depending on the specific experimental conditions. The data for the novel benzimidazole derivatives are from a single study for direct comparison within that series.
In Vitro Kinase Inhibitory Activity
The direct inhibitory effect of the novel benzimidazole compounds on specific kinases was assessed and compared to the activity of established inhibitors.
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | CDK2 IC50 (µM) |
| Novel Benzimidazole Derivatives | |||
| Compound 6h | 0.18 | 0.25 | 0.31 |
| Compound 6i | 0.21 | 0.29 | 0.35 |
| Established Kinase Inhibitors | |||
| Gefitinib | ~0.033 | >10 | Not applicable |
| Erlotinib | ~0.002 | ~1.89 | Not applicable |
| Lapatinib | ~0.0102 | ~0.0098 | Not applicable |
| Roscovitine (Seliciclib) | Not applicable | Not applicable | ~0.7 |
Signaling Pathway Diagrams
To visualize the mechanism of action of these kinase inhibitors, the following diagrams illustrate the targeted signaling pathways.
Caption: EGFR/HER2 Signaling Pathway Inhibition.
Caption: CDK2 Regulation of G1/S Cell Cycle Transition.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of the kinase inhibitors on cancer cell lines.
1. Cell Seeding:
-
Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken to ensure complete solubilization.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the direct inhibitory activity of compounds against purified kinase enzymes.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase.
-
Prepare a stock solution of the specific peptide substrate for the kinase in kinase buffer.
-
Serially dilute the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
2. Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted test compounds.
-
Add the purified kinase enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
3. Reaction Termination and Detection:
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at room temperature or 30°C.
-
The reaction is stopped by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a luminescent signal.
-
Fluorescence-based assays: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
4. Data Analysis:
-
The kinase activity is calculated as a percentage of the activity in the vehicle control wells (100% activity).
-
The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Safety Operating Guide
Proper Disposal of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride: A Step-by-Step Guide
The safe disposal of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is crucial for laboratory safety and environmental protection. This guide provides a detailed protocol for its proper disposal, designed for researchers, scientists, and drug development professionals. This compound should be handled as hazardous waste, and all local, state, and federal regulations must be followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat this compound as hazardous waste.
-
Based on available safety data, this compound can cause skin irritation and serious eye irritation.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed to avoid unintended reactions.
2. Waste Collection and Containerization:
-
Use a dedicated, leak-proof container for waste collection. Plastic containers are often preferable to glass to minimize the risk of breakage.
-
The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Ensure the waste container is kept securely closed except when adding waste.
3. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and cool, dry area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1]
-
Ensure the storage location is secure and accessible only to authorized personnel.
4. Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Never dispose of this compound down the drain or in regular trash.[2]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plasticware.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas. Wear appropriate PPE, including chemical-impermeable gloves.[2]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]
-
Containment and Cleaning Up: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride (CAS: 19276-03-0). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of similar chlorinated imidazole derivatives and general best practices for handling hazardous chemical compounds.
Personal Protective Equipment (PPE)
The selection and proper use of appropriate PPE are paramount to ensure personnel safety when handling this compound. Based on the hazard profile of analogous compounds, which indicates potential for severe skin and eye irritation or burns, the following PPE is mandatory.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves is recommended. For extended contact, consider butyl rubber gloves.[2] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection, especially during compounding or disposal.[2] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3][4] | To protect the eyes and face from splashes and airborne particles of the chemical.[2] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges is necessary when handling the powder outside of a certified chemical fume hood.[3] | To prevent inhalation of the powder, which may cause respiratory irritation.[2][5] |
| Protective Clothing | A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required and should be worn over personal clothing.[2][3] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[2] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[2] | To protect the feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[6]
-
Keep the container tightly closed.[6] The storage area should be clearly labeled with the chemical name and hazard symbols.
Handling and Use
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Procedural Controls :
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[2]
-
Waste Collection : Contaminated materials should be collected in a designated, labeled, and sealed container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not empty into drains.[6]
Emergency Procedures
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1][6]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
